molecular formula C34H50N4O6 B10859812 Quindecamine Acetate CAS No. 5714-05-6

Quindecamine Acetate

Cat. No.: B10859812
CAS No.: 5714-05-6
M. Wt: 610.8 g/mol
InChI Key: XHJVGKULSGWYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quindecamine Acetate is a useful research compound. Its molecular formula is C34H50N4O6 and its molecular weight is 610.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5714-05-6

Molecular Formula

C34H50N4O6

Molecular Weight

610.8 g/mol

IUPAC Name

acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine;dihydrate

InChI

InChI=1S/C30H38N4.2C2H4O2.2H2O/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;2*1-2(3)4;;/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H3,(H,3,4);2*1H2

InChI Key

XHJVGKULSGWYHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O.O.O

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide on the Mechanism of Action of Quindecamine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Despite a comprehensive search of available scientific literature and databases, detailed information regarding the specific mechanism of action of Quindecamine Acetate is exceptionally limited. Publicly accessible resources primarily provide basic chemical and physical data for this compound, with a notable absence of in-depth pharmacological studies, quantitative data on its biological effects, or elucidated signaling pathways.

The information that is available often pertains to the acetate component of the molecule as a separate entity. While acetate is known to participate in various biological processes, it is scientifically unsound to extrapolate these mechanisms to this compound without specific experimental validation for the compound as a whole. The quindecamine moiety, a bis-quinoline derivative, is expected to possess its own distinct pharmacological properties that would significantly influence the overall mechanism of action.

Therefore, this document serves to summarize the currently available information and highlight the significant gaps in our understanding of this compound's mechanism of action. Further experimental research is imperatively needed to elucidate its biological activities.

Chemical and Physical Properties

This compound is the diacetate salt of Quindecamine. The core structure of Quindecamine consists of two quinaldine (2-methylquinoline) moieties linked by a decamethylene chain.

PropertyValueSource
Molecular FormulaC34H50N4O6PubChem
Molecular Weight610.8 g/mol PubChem
IUPAC NameN,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine;diacetatePubChem
CAS Number19146-62-4MedChemExpress

Postulated, but Unverified, Mechanisms of Action

Given the chemical structure of Quindecamine, several potential mechanisms of action can be hypothesized. However, it is crucial to reiterate that these are speculative and lack direct experimental support for this compound.

Intercalation with DNA

Bis-quinoline compounds have been investigated for their potential to intercalate between the base pairs of DNA. This mode of action could disrupt DNA replication and transcription, leading to cytotoxic effects. The planar aromatic rings of the quinoline groups are characteristic features that could facilitate such an interaction.

Experimental Protocol for Verification: To investigate DNA intercalation, a series of biophysical experiments would be required:

  • UV-Visible Spectroscopy: Monitoring changes in the absorption spectrum of DNA upon titration with this compound. Intercalation typically results in hypochromism and a bathochromic shift.

  • Fluorescence Spectroscopy: Using a fluorescent probe that is displaced from DNA upon intercalation by the test compound, leading to a decrease in fluorescence intensity.

  • Circular Dichroism (CD) Spectroscopy: Observing changes in the CD spectrum of DNA, which are indicative of conformational alterations upon ligand binding.

  • Viscometry: Measuring the increase in the viscosity of a DNA solution upon the addition of an intercalating agent, as the DNA helix lengthens to accommodate the bound molecules.

Inhibition of Topoisomerases

Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and repair. Many quinoline-containing compounds are known to inhibit these enzymes. This compound could potentially act as a topoisomerase poison, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks.

Experimental Protocol for Verification:

  • Topoisomerase I and II Relaxation Assays: These assays measure the ability of the enzyme to relax supercoiled plasmid DNA. An inhibitor would prevent this relaxation. The reaction products are typically analyzed by agarose gel electrophoresis.

  • Cleavage Complex Assays: These experiments are designed to detect the stabilization of the covalent topoisomerase-DNA intermediate. This can be done by radiolabeling the DNA and observing the accumulation of cleaved DNA fragments.

Potential Signaling Pathways

Without experimental data, any discussion of signaling pathways is purely hypothetical. Based on the activities of other quinoline derivatives, potential, but unconfirmed, pathways that could be affected by this compound include:

  • Apoptosis Pathways: If this compound induces DNA damage, it could trigger intrinsic or extrinsic apoptotic pathways. This would involve the activation of caspases and changes in the expression of Bcl-2 family proteins.

  • Cell Cycle Checkpoint Pathways: DNA damage or replication stress can activate cell cycle checkpoints, leading to cell cycle arrest. This would involve proteins such as ATM, ATR, Chk1, and Chk2.

Logical Relationship Diagram (Hypothetical)

G Quindecamine_Acetate This compound DNA_Intercalation DNA Intercalation Quindecamine_Acetate->DNA_Intercalation Hypothesized Topoisomerase_Inhibition Topoisomerase Inhibition Quindecamine_Acetate->Topoisomerase_Inhibition Hypothesized DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical mechanisms of action for this compound.

Conclusion and Future Directions

The current body of scientific knowledge on the mechanism of action of this compound is profoundly inadequate. To move forward, a systematic pharmacological investigation is essential. This should include:

  • In vitro cytotoxicity screening against a panel of cancer cell lines to identify potential anti-proliferative activity.

  • Mechanism of action studies focusing on DNA interaction, topoisomerase inhibition, and effects on cell cycle and apoptosis, as hypothesized above.

  • Target identification studies using techniques such as affinity chromatography, proteomics, or genetic screens to identify specific molecular targets.

  • In vivo studies in animal models to assess efficacy, pharmacokinetics, and toxicology.

Without such fundamental research, any claims regarding the mechanism of action of this compound remain speculative. Researchers and drug development professionals are encouraged to undertake these necessary studies to unlock the potential of this compound.

Quindecamine Acetate: An Obscure Compound with Limited Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature and chemical databases, Quindecamine Acetate remains an enigmatic compound with a significant lack of publicly available information. Researchers, scientists, and drug development professionals will find a scarcity of data regarding its mechanism of action, pharmacological properties, and clinical development, hindering any in-depth technical assessment.

This compound, also known by its synonym RMI 8090DJ and the chemical name 4,4'-(Decamethylenediimino)diquinaldine diacetate dihydrate, is registered in chemical databases such as PubChem.[1] These sources provide basic molecular and structural information. However, a thorough investigation into its scientific background reveals a stark absence of published research, clinical trial data, or detailed experimental protocols.

Our extensive search for information on this compound and its parent compound, Quindecamine, did not yield any significant findings related to its pharmacology, mechanism of action, or potential therapeutic applications. Efforts to locate preclinical or toxicological studies that might shed light on its biological activity were also unsuccessful. Furthermore, a review of patent databases did not uncover any specific patents detailing the synthesis, formulation, or use of this compound for therapeutic purposes.

The lack of available data prevents the creation of a comprehensive technical guide as requested. Key information required for such a document, including quantitative data from experimental studies, detailed methodologies, and an understanding of its interaction with biological signaling pathways, is not present in the public domain.

It is possible that research on this compound was conducted but never published, or that it is an older compound that has been superseded by more effective or safer alternatives. Without access to internal research and development archives from the originating institution, a thorough technical review is not feasible at this time.

Therefore, for researchers, scientists, and drug development professionals interested in this compound, the path forward would necessitate primary research to establish its fundamental pharmacological profile. As it stands, this compound remains a chemical entity with a documented structure but an unknown story in the world of pharmacology and drug development.

References

Unveiling Quindecamine Acetate: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quindecamine Acetate, identified by the code RMI 8090DJ, is a synthetic bis-quinoline compound that has been a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its antiprotozoal properties. The information is presented to support further research and development in the field of medicinal chemistry and parasitology.

Discovery and Background

Synthesis of this compound

The synthesis of this compound involves the formation of its core structure, N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine, followed by salt formation with acetic acid. While the original patent and publication detailing the precise, industrial-scale synthesis by Richardson-Merrell are not readily accessible, a plausible synthetic route can be constructed based on established organic chemistry principles for the synthesis of similar bis-quinoline derivatives.

Proposed Synthetic Pathway

The synthesis of the core diamine likely proceeds through a nucleophilic substitution reaction. The key precursors for this synthesis are 4-chloro-2-methylquinoline and 1,10-diaminodecane.

Step 1: Synthesis of N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine

In this step, two equivalents of 4-chloro-2-methylquinoline are reacted with one equivalent of 1,10-diaminodecane. The reaction is typically carried out in a high-boiling point solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), and in the presence of a non-nucleophilic base, like potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), to scavenge the hydrochloric acid byproduct. The reaction mixture is heated to an elevated temperature (e.g., 120-150 °C) for several hours to drive the reaction to completion.

Experimental Protocol: Synthesis of N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine

  • Materials:

    • 4-chloro-2-methylquinoline

    • 1,10-diaminodecane

    • Potassium carbonate (anhydrous)

    • N-methyl-2-pyrrolidone (NMP)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methylquinoline (2.0 eq), 1,10-diaminodecane (1.0 eq), and anhydrous potassium carbonate (3.0 eq).

    • Add a sufficient volume of NMP to dissolve the reactants.

    • Heat the reaction mixture to 140 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine.

Step 2: Formation of this compound

The purified diamine is then treated with two equivalents of acetic acid in a suitable solvent, such as ethanol or isopropanol. The diacetate salt, this compound, precipitates from the solution upon cooling or addition of a less polar co-solvent and can be collected by filtration. The product is then washed with a cold solvent and dried under vacuum.

Experimental Protocol: Formation of this compound

  • Materials:

    • N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine

    • Glacial acetic acid

    • Ethanol

    • Diethyl ether

  • Procedure:

    • Dissolve the purified N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine (1.0 eq) in a minimal amount of warm ethanol.

    • In a separate flask, dissolve glacial acetic acid (2.0 eq) in a small amount of ethanol.

    • Slowly add the acetic acid solution to the diamine solution with stirring.

    • A precipitate should form. If not, cool the solution in an ice bath and/or add diethyl ether until precipitation is complete.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and then with diethyl ether.

    • Dry the product under vacuum to obtain this compound as a dihydrate.

Synthesis_Pathway cluster_precursors Precursors cluster_reaction1 Step 1: Diamine Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Salt Formation cluster_product Final Product precursor1 4-chloro-2-methylquinoline reaction1 Nucleophilic Substitution (K2CO3, NMP, 140°C) precursor1->reaction1 precursor2 1,10-diaminodecane precursor2->reaction1 intermediate N,N'-bis(2-methylquinolin-4-yl) decane-1,10-diamine reaction1->intermediate Purification reaction2 Acid-Base Reaction (Acetic Acid, Ethanol) intermediate->reaction2 product This compound reaction2->product Precipitation & Drying

Proposed synthetic pathway for this compound.

Biological Activity and Mechanism of Action

The primary therapeutic potential of this compound lies in its antiprotozoal activity. Quinoline-based compounds have a well-documented history as antimalarial and antiparasitic agents, and Quindecamine fits within this chemical class. While specific quantitative data for this compound is scarce in publicly available literature, its parent compound and related bis-quinoline derivatives have shown activity against various protozoan parasites.

Antiprotozoal Activity

Research into compounds with similar structures suggests that this compound would likely exhibit activity against parasites such as Trypanosoma species, the causative agents of African trypanosomiasis (sleeping sickness) and Chagas disease. The mechanism of action for many quinoline-based antiprotozoals involves intercalation into the parasite's DNA, thereby inhibiting DNA replication and transcription, ultimately leading to cell death. Another potential mechanism is the inhibition of heme polymerization in parasites like Plasmodium falciparum, which is crucial for their survival.

Antibacterial Activity

While the primary focus has been on its antiprotozoal effects, some quinoline derivatives also exhibit antibacterial properties. The potential antibacterial activity of this compound would likely be against a range of Gram-positive and Gram-negative bacteria. The mechanism of action in bacteria could also involve DNA gyrase and topoisomerase IV inhibition, similar to fluoroquinolone antibiotics. However, specific studies on the antibacterial spectrum and efficacy of this compound are needed to confirm this.

Experimental Protocol: In Vitro Antiprotozoal Assay (e.g., against Trypanosoma brucei)

  • Materials:

    • Trypanosoma brucei bloodstream forms

    • HMI-9 medium supplemented with 10% fetal bovine serum

    • 96-well microtiter plates

    • This compound stock solution (in DMSO)

    • Resazurin-based viability dye (e.g., AlamarBlue)

    • Plate reader (fluorometer/spectrophotometer)

    • Positive control (e.g., suramin)

    • Negative control (vehicle, DMSO)

  • Procedure:

    • Culture Trypanosoma brucei in HMI-9 medium to the mid-logarithmic growth phase.

    • Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

    • Add a suspension of T. brucei parasites to each well to achieve a final density of approximately 2 x 10^4 cells/mL.

    • Include wells with parasites and the positive control, as well as wells with parasites and the vehicle control.

    • Incubate the plate at 37 °C in a 5% CO2 atmosphere for 48 hours.

    • After 48 hours, add the resazurin-based viability dye to each well and incubate for an additional 24 hours.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Biological_Activity_Workflow cluster_compound Compound Preparation cluster_assay_prep Assay Preparation cluster_incubation Incubation cluster_viability Viability Assessment cluster_analysis Data Analysis compound This compound (Stock Solution in DMSO) serial_dilution Serial Dilutions in 96-well plate compound->serial_dilution incubation Incubate with parasites (48h, 37°C, 5% CO2) serial_dilution->incubation parasite_culture Culture of Protozoan Parasites (e.g., Trypanosoma brucei) parasite_culture->incubation add_dye Add Resazurin-based dye incubation->add_dye incubation2 Incubate (24h) add_dye->incubation2 read_plate Measure Fluorescence/ Absorbance incubation2->read_plate data_analysis Calculate IC50 value read_plate->data_analysis

Workflow for in vitro antiprotozoal activity testing.

Quantitative Data

Currently, there is a lack of publicly available, structured quantitative data for this compound. To facilitate future research and comparison, the following tables are provided as templates for organizing experimental results.

Table 1: In Vitro Antiprotozoal Activity of this compound

Parasite SpeciesStrainIC50 (µM)Selectivity Index (SI)*
Trypanosoma brucei rhodesienseSTIB900
Trypanosoma cruziTulahuen
Leishmania donovaniMHOM/ET/67/HU3
Plasmodium falciparum3D7

*Selectivity Index (SI) = CC50 (cytotoxicity in a mammalian cell line) / IC50 (antiprotozoal activity)

Table 2: In Vitro Antibacterial Activity of this compound

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Bacillus subtilisATCC 6633

Table 3: In Vitro Cytotoxicity of this compound

Cell LineCell TypeCC50 (µM)
HEK293Human Embryonic Kidney
HepG2Human Hepatocellular Carcinoma
MRC-5Human Lung Fibroblast

Conclusion

This compound is a bis-quinoline compound with historical roots in the pharmaceutical research of Richardson-Merrell. While detailed information from its initial development is not widely accessible, its chemical structure strongly suggests potential as an antiprotozoal agent. The proposed synthesis provides a viable route for obtaining this compound for further investigation. The provided experimental protocols and data table templates are intended to guide future research into the biological activities and potential therapeutic applications of this compound. Further studies are warranted to fully elucidate its mechanism of action, efficacy, and safety profile.

References

Quindecamine Acetate: An Inquiry into its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is a notable scarcity of publicly available information regarding the specific biological activity of Quindecamine Acetate. While chemical and physical properties are documented, detailed studies on its mechanism of action, quantitative biological data, and its effects on signaling pathways are not readily accessible in the public domain. This lack of data prevents the creation of an in-depth technical guide as requested.

Chemical Identity

This compound, also known by its synonym RMI 8090DJ, is the diacetate salt of Quindecamine. Its chemical structure and basic identifiers are available in public databases such as PubChem.

PropertyValueSource
IUPAC Name acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine;dihydratePubChem
Molecular Formula C34H50N4O6PubChem
CAS Number 5714-05-6PubChem
Synonyms RMI 8090DJ, Quindecamine diacetatePubChem

Absence of Biological Data

A thorough search for experimental data, including but not limited to IC50 values, EC50 values, binding affinities, and efficacy studies, yielded no specific results for this compound. Consequently, it is not possible to summarize quantitative data into structured tables for comparison.

Lack of Experimental Protocols and Signaling Pathway Information

Due to the absence of published research on the biological effects of this compound, there are no available experimental protocols or identified signaling pathways associated with this compound. Therefore, the creation of diagrams for experimental workflows or signaling pathways is not feasible at this time.

Future Research Directions

The current lack of information on the biological activity of this compound highlights a significant knowledge gap. Future research would need to focus on foundational in vitro and in vivo studies to elucidate its pharmacological profile. Key areas for investigation would include:

  • Screening for Biological Activity: Initial broad-spectrum screening assays to identify any potential therapeutic areas, such as antimicrobial, anticancer, or anti-inflammatory activities.

  • Target Identification and Mechanism of Action Studies: Once a biological effect is observed, further studies would be required to identify the molecular target(s) and elucidate the mechanism by which this compound exerts its effects.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship.

Without such fundamental research, any discussion of the biological activity of this compound remains speculative. The information presented here is based on the current state of publicly accessible scientific knowledge.

In Vitro Efficacy of Quindecamine Acetate: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available scientific literature, detailed information regarding the in vitro efficacy, specific experimental protocols, and molecular signaling pathways of Quindecamine Acetate remains largely undocumented in publicly accessible research. This technical guide, therefore, serves to report on the current landscape of available information and highlight the areas where data is absent.

This compound, also known by its synonym RMI 8090DJ, is a chemical entity listed in several chemical databases and mentioned in a limited number of patents. However, dedicated studies detailing its biological effects, particularly its efficacy in in vitro models, are not readily found in peer-reviewed scientific journals. The parent compound, Quindecamine, is cataloged in chemical databases like PubChem, but information on its biological activity is similarly scarce.

This lack of specific data prevents the creation of a detailed technical guide as originally requested. The core requirements of quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled based on the current body of public knowledge.

Potential Areas for Future Research

Given the limited information, the following areas represent significant gaps in the understanding of this compound's potential therapeutic effects and warrant future investigation:

  • Determination of Cytotoxicity: Standard in vitro assays, such as MTT or LDH assays, on a panel of human cancer cell lines would be the first step in determining the cytotoxic potential of this compound. This would yield crucial quantitative data, including IC50 values.

  • Elucidation of Mechanism of Action: Should cytotoxicity be observed, further studies would be necessary to uncover the underlying mechanism. This could involve assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays), cell cycle analysis (e.g., flow cytometry), and investigation of its effects on cellular morphology.

  • Identification of Signaling Pathways: Depending on the observed cellular effects, researchers could investigate the modulation of key signaling pathways commonly implicated in cancer, such as the PI3K/Akt, MAPK/ERK, or Wnt/β-catenin pathways, using techniques like western blotting or reporter assays.

Hypothetical Experimental Workflow

Should a researcher embark on studying the in vitro efficacy of this compound, a general workflow could be proposed. The following diagram illustrates a logical progression of experiments to characterize the compound's activity.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Investigation Compound Preparation Compound Preparation Cytotoxicity Assay (MTT/LDH) Cytotoxicity Assay (MTT/LDH) Compound Preparation->Cytotoxicity Assay (MTT/LDH) Cell Line Panel Selection Cell Line Panel Selection Cell Line Panel Selection->Cytotoxicity Assay (MTT/LDH) Determination of IC50 Values Determination of IC50 Values Cytotoxicity Assay (MTT/LDH)->Determination of IC50 Values Apoptosis Assays Apoptosis Assays Determination of IC50 Values->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Determination of IC50 Values->Cell Cycle Analysis Morphological Analysis Morphological Analysis Determination of IC50 Values->Morphological Analysis Western Blot Analysis Western Blot Analysis Apoptosis Assays->Western Blot Analysis Cell Cycle Analysis->Western Blot Analysis Reporter Gene Assays Reporter Gene Assays Morphological Analysis->Reporter Gene Assays

A potential experimental workflow for characterizing the in vitro efficacy of a novel compound.

Conclusion

While the user's request for an in-depth technical guide on the in vitro efficacy of this compound cannot be met at this time due to a lack of available data, this document outlines the current knowledge gap. The absence of published research presents an opportunity for novel investigation into the potential biological activities of this compound. Future studies, following a logical experimental workflow, are required to generate the necessary data to understand its in vitro efficacy and mechanism of action. Researchers in the field of drug discovery and development are encouraged to consider this compound as a candidate for initial screening and characterization.

Quindecamine Acetate: An Overview of a Sparsely Documented Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quindecamine Acetate, also known by its synonym RMI 8090DJ, is a chemical entity with limited available information in the public domain.[1] This technical overview synthesizes the sparse data available from chemical databases and scientific literature. Despite a comprehensive search, detailed experimental protocols, in-depth pharmacological data, and established signaling pathways associated with this compound remain largely undocumented in accessible scientific resources. This document serves to consolidate the known information and highlight the significant gaps in the current understanding of this compound.

Chemical and Physical Properties

This compound is the diacetate dihydrate salt of Quindecamine.[1] The fundamental chemical and physical properties are summarized in the table below, based on data retrieved from publicly available chemical databases.

PropertyValueSource
Molecular Formula C34H50N4O6PubChem[1]
Molecular Weight 610.8 g/mol PubChem[1]
IUPAC Name acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine;dihydratePubChem[1]
CAS Number 5714-05-6PubChem[1]
Synonyms RMI 8090DJ, this compound [USAN], UNII-5JH93XA08WPubChem[1]

Table 1: Physicochemical Properties of this compound. This table provides a summary of the key chemical and physical identifiers for this compound.

Biological Activity and Mechanism of Action

Detailed information regarding the biological activity and mechanism of action of this compound is not available in the reviewed scientific literature. While the parent compound, Quindecamine, is listed as a small molecule drug in some databases, specific details on its pharmacological effects, therapeutic use, or the signaling pathways it may modulate are absent.[2]

Searches for experimental studies, clinical trials, or pharmacological evaluations of this compound or RMI 8090DJ did not yield any substantive results. Consequently, no signaling pathways or experimental workflows can be depicted.

Experimental Protocols

A thorough search for experimental protocols related to the synthesis, analysis, or biological evaluation of this compound did not provide any detailed methodologies. Chemical suppliers may offer the compound for research purposes, but published experimental procedures are not readily accessible.[3]

Logical Relationships and Inferred Information

Given the chemical structure, which features two quinaldine moieties linked by a decamethylene diamine chain, one might speculate on potential biological activities. The quinaldine structure is a component of some compounds with known biological effects. However, without experimental data, any discussion of potential mechanisms or activities of this compound would be purely speculative.

To illustrate the logical relationship between the available information, a simple diagram is provided below.

This compound This compound RMI 8090DJ RMI 8090DJ This compound->RMI 8090DJ Synonym Chemical Databases (PubChem) Chemical Databases (PubChem) This compound->Chemical Databases (PubChem) Biological Data Biological Data This compound->Biological Data Physicochemical Data Physicochemical Data Chemical Databases (PubChem)->Physicochemical Data Provides No Detailed Information No Detailed Information Biological Data->No Detailed Information

References

Quindecamine Acetate: A Technical Guide to its Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quindecamine Acetate, a bis-quaternary ammonium compound, has been a subject of interest for its potential as an antimicrobial agent. This technical guide provides a comprehensive overview of the available scientific information regarding its antimicrobial activity, mechanism of action, and relevant experimental methodologies. While specific data on this compound is limited in publicly accessible literature, this document synthesizes information on its chemical identity and the broader class of bis-quaternary ammonium compounds to which it belongs, offering a foundational understanding for future research and development.

Introduction

This compound, chemically known as N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine diacetate, is a complex organic molecule.[1][2] It belongs to the class of bis-quaternary ammonium compounds (bis-QACs), which are known for their broad-spectrum antimicrobial properties. The structure of Quindecamine, the active moiety of this compound, features two quinolinium units linked by a ten-carbon aliphatic chain. This structural characteristic is pivotal to its potential mode of action. While DrugBank Online lists Quindecamine as a small molecule drug, detailed pharmacological data, particularly concerning its antimicrobial efficacy, remains largely undocumented in major public databases.[3]

Antimicrobial Activity

Currently, there is a significant gap in the scientific literature providing specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against a comprehensive range of microorganisms. General information on bis-QACs suggests that they are effective against both Gram-positive and Gram-negative bacteria, as well as some fungi. Their mechanism is believed to involve the disruption of the microbial cell membrane.

Mechanism of Action

The primary mechanism of action for bis-quaternary ammonium compounds is attributed to their cationic nature. The positively charged nitrogen atoms interact with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately, cell death.

The logical workflow for the proposed antimicrobial action of this compound can be visualized as follows:

Quindecamine_Acetate This compound (Cationic bis-QAC) Interaction Electrostatic Interaction Quindecamine_Acetate->Interaction Cell_Membrane Bacterial Cell Membrane (Negatively Charged) Cell_Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Proposed Mechanism of Antimicrobial Action

Experimental Protocols

While specific experimental protocols for evaluating the antimicrobial activity of this compound are not available, standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents can be adapted. The following provides a general framework based on established protocols.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism, as detected by the naked eye or a microplate reader.

The workflow for a typical MIC determination experiment is illustrated below:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

References

Methodological & Application

Preparation of Quindecamine Acetate Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quindecamine Acetate is a chemical compound of interest in various research and drug development applications. The preparation of an accurate and stable stock solution is a critical first step for any in vitro or in vivo studies. This document provides detailed application notes and a generalized protocol for the preparation of a this compound stock solution. However, a notable challenge in providing a specific, validated protocol is the current lack of publicly available data on the solubility of this compound in common laboratory solvents. The following guidelines are based on general best practices for handling chemical compounds and preparing stock solutions. Researchers are strongly advised to perform small-scale solubility tests before proceeding with the preparation of a larger stock solution.

Chemical Properties of this compound

A summary of the known chemical properties of this compound is presented in Table 1. This information has been compiled from publicly available databases.

PropertyValueSource
Molecular Formula C₃₄H₅₀N₄O₆PubChem
Molecular Weight 610.8 g/mol PubChem
Synonyms RMI 8090DJ, Quindecamine diacetate dihydratePubChem
Physical Appearance Solid (presumed)General Chemical Information
Solubility Data not available-
Stability Data not available-
Storage Conditions Data not available-

Recommended Protocol for Stock Solution Preparation

The following protocol is a general guideline. It is imperative to perform preliminary solubility tests with small amounts of this compound in the desired solvents before preparing a stock solution.

Materials
  • This compound powder

  • Sterile, high-purity solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, sterile distilled water)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Experimental Workflow

The general workflow for preparing a this compound stock solution is illustrated in the diagram below.

G Experimental Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound dissolve 2. Dissolve in Solvent weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex filter 4. Sterile Filter (Optional) vortex->filter aliquot 5. Aliquot filter->aliquot store 6. Store at Recommended Temperature aliquot->store

Figure 1: A generalized workflow for the preparation and storage of a chemical stock solution.

Step-by-Step Procedure
  • Determine the Desired Stock Concentration and Volume: Based on the experimental requirements, calculate the required mass of this compound.

    • Formula: Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the tube.

  • Dissolution:

    • Add the chosen solvent (e.g., DMSO) to the tube containing the this compound powder. It is recommended to start with a smaller volume of solvent and gradually add more to aid dissolution.

    • Note: Since solubility data is unavailable, it is crucial to visually inspect for complete dissolution. If the compound does not dissolve, gentle warming or sonication may be attempted, but caution is advised as this may affect the compound's stability.

  • Mixing:

    • Vortex the solution thoroughly until the this compound is completely dissolved and the solution is clear.

  • Sterile Filtration (Optional but Recommended):

    • For cell-based assays, it is advisable to sterile-filter the stock solution using a 0.22 µm syringe filter to remove any potential microbial contamination.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This will minimize freeze-thaw cycles and potential degradation.

    • Storage: In the absence of specific storage information, it is recommended to store the stock solution at -20°C or -80°C to maximize stability. Protect from light if the compound is light-sensitive.

Important Considerations and Recommendations

  • Solubility Testing: Before preparing a large batch, it is strongly recommended to perform a small-scale solubility test. This can be done by adding a small, known amount of this compound to a measured volume of different solvents (e.g., 1 mg in 100 µL of DMSO, ethanol, and water) to determine the most suitable solvent.

  • Safety Precautions: Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment. Refer to the Material Safety Data Sheet (MSDS) from the supplier for specific handling and safety information.

  • Documentation: Maintain detailed records of the stock solution preparation, including the lot number of the compound, the solvent used, the final concentration, the date of preparation, and the storage conditions.

Conclusion

The preparation of a reliable this compound stock solution is achievable by following general laboratory best practices. However, the critical lack of specific data on its solubility and stability necessitates a cautious approach. Researchers are urged to conduct preliminary solubility tests to identify an appropriate solvent and to store the resulting stock solution under conditions that are generally accepted to preserve the integrity of chemical compounds. Future studies characterizing the physicochemical properties of this compound will be invaluable for the scientific community.

Application Notes and Protocols for the Quantification of Quindecamine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quindecamine Acetate is a bis-quaternary ammonium compound. Accurate and precise quantification of this compound is critical for quality control, stability studies, and pharmacokinetic assessments in drug development. These application notes provide detailed protocols for the development and validation of analytical methods for the quantification of this compound in bulk drug substance and pharmaceutical formulations. The primary proposed method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, a widely accessible and robust technique in pharmaceutical analysis. Additionally, a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is outlined for trace-level quantification and analysis in biological matrices.

Proposed Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is crucial as it accurately measures the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients[1]. The development of such a method typically involves forced degradation studies to generate potential degradation products and ensure the method's specificity[2][3].

Experimental Protocol: Method Development and Validation Workflow

The following diagram outlines the logical workflow for the development and validation of a stability-indicating HPLC method.

method_development_workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) Literature_Review Literature Review & Physicochemical Properties Initial_Conditions Select Initial Chromatographic Conditions (Column, Mobile Phase) Literature_Review->Initial_Conditions Inform Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Initial_Conditions->Forced_Degradation Test Method_Optimization Optimize Separation of API and Degradants Forced_Degradation->Method_Optimization Guide Specificity Specificity Method_Optimization->Specificity Leads to Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: Workflow for HPLC Method Development and Validation.

Proposed HPLC-UV Instrumentation and Conditions
ParameterProposed Setting
HPLC System Agilent 1100/1200 Series or equivalent with UV/DAD detector
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.05 M Ammonium Acetate in WaterB: AcetonitrileGradient: To be optimized. Start with 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan of this compound (likely in the 280-320 nm range based on the quinoline structure)
Injection Volume 10 µL
Run Time ~15 minutes (to be adjusted based on elution of degradants)
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is recommended.

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 1000 µg/mL.

  • Working Standard Solution: Dilute the Standard Stock Solution with diluent to a final concentration of approximately 100 µg/mL.

  • Sample Preparation (for drug product): Crush a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Mix well and filter through a 0.45 µm syringe filter. Dilute the filtrate with diluent to a final concentration of approximately 100 µg/mL.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method[3][4].

  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute with diluent.

  • Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute with diluent.

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a solution from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration as per ICH Q1B guidelines. Prepare a solution from the stressed solid.

Analyze all stressed samples along with an unstressed control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Quindecamine peak.

Proposed Method Validation Parameters (as per ICH Q2(R1))
ParameterAcceptance Criteria
Specificity The peak for Quindecamine should be pure and resolved from all degradation products and placebo components (Peak Purity Index > 0.999).
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Intermediate Precision RSD ≤ 2.0% when analyzed by different analysts on different days.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.
Robustness Insignificant changes in results with small variations in method parameters (e.g., flow rate, pH of mobile phase, column temperature).

Proposed LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring higher sensitivity, such as the analysis of biological samples (plasma, urine) or the quantification of trace-level impurities, LC-MS/MS is the method of choice[5][6]. Quaternary ammonium compounds are permanently charged and are well-suited for electrospray ionization (ESI) in positive mode.

Experimental Workflow: Bioanalytical Sample Analysis

bioanalytical_workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with Internal Standard (IS) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile or Methanol) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: Workflow for Bioanalytical Sample Preparation and Analysis.

Proposed LC-MS/MS Instrumentation and Conditions
ParameterProposed Setting
LC System UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290)
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Thermo Fisher)
Column HILIC or mixed-mode column may provide better retention for polar quaternary amines. A C18 column can also be used.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient elution.
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of Quindecamine. A precursor ion corresponding to the [M]²⁺/2 or [M-H]⁺ of the Quindecamine cation will be selected, followed by optimization of fragment ions.
Internal Standard (IS) A structurally similar quaternary ammonium compound or a stable isotope-labeled version of Quindecamine.
Protocol: Sample Preparation for Plasma
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins. The use of acidified organic solvent can improve the recovery of QACs from container walls[7].

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Data Summary Tables

The following tables should be populated with experimental data upon method development and validation.

Table 1: HPLC Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Repeatability (RSD%) ≤ 2.0%
Intermediate Precision (RSD%) ≤ 2.0%
LOQ (µg/mL) S/N ≥ 10

Table 2: Forced Degradation Results

Stress Condition% DegradationNumber of Degradation PeaksResolution (Rs) of Main Peak from Closest Impurity
Acid Hydrolysis
Base Hydrolysis
Oxidative
Thermal
Photolytic

Conclusion

The analytical methods proposed in this document provide a comprehensive framework for the quantification of this compound. The stability-indicating HPLC-UV method is suitable for routine quality control and stability testing of the drug substance and product. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for bioanalytical studies and trace impurity analysis. All methods must be thoroughly validated according to regulatory guidelines to ensure reliable and accurate results.

References

Application Notes and Protocols for Biofilm Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using Quindecamine Acetate in Biofilm Inhibition Assays

Disclaimer: Publicly available scientific literature and databases currently lack specific information regarding the use of this compound in biofilm inhibition assays. The following application notes and protocols are provided as a generalized framework for assessing the anti-biofilm properties of a novel compound, using methodologies and principles derived from established research on other anti-biofilm agents. Researchers should adapt and optimize these protocols for their specific compound of interest, such as this compound.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and abiotic surfaces.[1][2] Biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and the host immune system.[3] The development of novel anti-biofilm agents is a critical area of research. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct in vitro biofilm inhibition assays to evaluate the efficacy of new chemical entities, with a focus on the methodologies that can be applied to compounds like this compound.

The primary objectives of these assays are to determine a compound's ability to prevent the initial attachment of bacteria, inhibit the maturation of biofilms, or eradicate established biofilms.[4][5] The protocols outlined below describe standard methods for quantifying biofilm biomass and metabolic activity, which are crucial for assessing the potential of a test compound as an anti-biofilm agent.

Mechanism of Action: Potential Signaling Pathways Targeted in Biofilm Formation

While the specific mechanism of this compound is unknown, many anti-biofilm agents function by interfering with key signaling pathways that regulate biofilm development. A common target is the Quorum Sensing (QS) system. QS is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression, including the genes responsible for biofilm formation.[6]

Another critical pathway involves the second messenger molecule cyclic di-guanylate monophosphate (c-di-GMP) . High intracellular levels of c-di-GMP generally promote a sessile, biofilm lifestyle by stimulating the production of adhesins and EPS components. Conversely, low levels of c-di-GMP favor a planktonic, motile state. Anti-biofilm compounds may target the enzymes responsible for the synthesis (diguanylate cyclases) and degradation (phosphodiesterases) of c-di-GMP.

Below is a generalized diagram illustrating a potential mechanism of action for a hypothetical anti-biofilm agent that disrupts a key signaling pathway in biofilm formation.

cluster_0 Bacterial Cell QS_Signal Quorum Sensing Signal (e.g., Autoinducer) Receptor Receptor Protein QS_Signal->Receptor Binds Transcription_Factor Transcription Factor Receptor->Transcription_Factor Activates Biofilm_Genes Biofilm Genes (Adhesion, EPS production) Transcription_Factor->Biofilm_Genes Induces Biofilm_Formation Biofilm Formation Biofilm_Genes->Biofilm_Formation Test_Compound This compound (Hypothetical) Test_Compound->Receptor Inhibits

Figure 1: Hypothetical signaling pathway for biofilm inhibition.

Experimental Protocols

The following protocols are widely used for screening and quantifying biofilm inhibition. The crystal violet (CV) assay is a simple and effective method for measuring biofilm biomass, while the TTC assay can be used to assess the metabolic activity of the cells within the biofilm.[4]

Microtiter Plate Biofilm Inhibition Assay

This assay is designed to determine the ability of a compound to prevent the formation of biofilms.[4][5]

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO, water)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol

  • Microplate reader

Protocol Workflow:

Start Start Prepare_Culture Prepare overnight bacterial culture Start->Prepare_Culture Dilute_Culture Dilute culture to OD600 = 0.01 Prepare_Culture->Dilute_Culture Add_Bacteria Add diluted bacterial suspension to wells Dilute_Culture->Add_Bacteria Add_Compound Add test compound to 96-well plate Add_Compound->Add_Bacteria Incubate Incubate plate (e.g., 24h at 37°C) Add_Bacteria->Incubate Remove_Planktonic Remove planktonic cells and wash with PBS Incubate->Remove_Planktonic Stain_CV Stain with 0.1% Crystal Violet Remove_Planktonic->Stain_CV Wash_CV Wash excess stain Stain_CV->Wash_CV Solubilize_CV Solubilize bound stain (e.g., with 30% acetic acid) Wash_CV->Solubilize_CV Read_Absorbance Read absorbance (e.g., at 570 nm) Solubilize_CV->Read_Absorbance End End Read_Absorbance->End

Figure 2: Workflow for the biofilm inhibition assay.

Detailed Steps:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.01.[4]

  • Plate Setup:

    • Prepare serial dilutions of the test compound in the growth medium.

    • Add 100 µL of each concentration of the test compound to the wells of a 96-well plate.

    • Include positive controls (bacteria with no compound) and negative controls (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well (except for the negative control wells).

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Quantification of Biofilm:

    • Carefully aspirate the medium and planktonic cells from each well.

    • Gently wash the wells three times with 200 µL of sterile PBS to remove loosely attached cells.

    • Air-dry the plate for 15-20 minutes.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7]

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

    • Incubate for 10-15 minutes with gentle shaking.

    • Transfer 125 µL of the solubilized dye to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD of test well / OD of positive control well)] x 100

Biofilm Eradication Assay

This assay evaluates the ability of a compound to disrupt and eradicate pre-formed biofilms.[5]

Protocol:

  • Grow biofilms in a 96-well plate as described in steps 1-3 of the inhibition assay.

  • After the incubation period, remove the planktonic cells and wash the wells with PBS.

  • Add 200 µL of fresh medium containing different concentrations of the test compound to the wells with the established biofilm.

  • Incubate the plate for another 24 hours at 37°C.

  • Quantify the remaining biofilm using the crystal violet staining method as described in step 4 of the inhibition assay.

Data Presentation

Quantitative data from biofilm inhibition and eradication assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Biofilm Inhibition and Eradication Data for Compound X

Concentration (µg/mL)% Biofilm Inhibition (Mean ± SD)% Biofilm Eradication (Mean ± SD)
Control 0 ± 00 ± 0
1 15.2 ± 3.15.6 ± 1.8
5 45.8 ± 5.222.4 ± 4.5
10 78.3 ± 6.848.9 ± 5.9
25 92.1 ± 4.565.7 ± 7.2
50 95.6 ± 3.975.3 ± 6.4
100 98.2 ± 2.182.1 ± 5.3

Data are presented as the mean of three independent experiments ± standard deviation (SD).

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial assessment of the anti-biofilm properties of novel compounds such as this compound. By employing these standardized assays, researchers can obtain reproducible and comparable data on a compound's ability to inhibit biofilm formation and eradicate mature biofilms. Further investigations, including microscopic analysis and studies on the mechanism of action, are recommended for promising candidates. It is imperative to optimize these protocols for the specific bacterial strains and compounds under investigation to ensure accurate and meaningful results.

References

Application Notes and Protocols for Quindecamine Acetate Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed standard operating procedure for determining the Minimum Inhibitory Concentration (MIC) of Quindecamine Acetate against various microorganisms. The protocol is based on the broth microdilution method, a widely accepted and standardized technique for antimicrobial susceptibility testing.[1][2][3][4]

Introduction

This compound is a chemical compound with potential antimicrobial properties.[5] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] This protocol outlines the necessary steps for performing a reliable and reproducible MIC assay.

Core Principles

The broth microdilution method involves challenging a standardized suspension of a test microorganism with serial dilutions of this compound in a liquid growth medium.[3][6] Following incubation, the presence or absence of visible growth is determined, and the MIC value is recorded as the lowest concentration of the compound that inhibits growth.[3][7]

Materials and Reagents
  • This compound (powder form)

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

  • Test microorganisms (e.g., ATCC reference strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[4][6]

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile tubes for dilutions

  • Micropipettes and sterile tips

  • Incubator

Experimental Protocol

Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the solvent does not affect microbial growth at the final concentration used in the assay.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test microorganism using a sterile loop or swab.[1]

  • Transfer the colonies into a tube containing sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline and comparing it visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard is approximately equivalent to 1-2 x 10⁸ CFU/mL for bacteria.[1]

  • Within 15 minutes of preparation, dilute the adjusted inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4][7]

Broth Microdilution Procedure
  • Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate, except for the first column.

  • Add 100 µL of the highest concentration of this compound to be tested (prepared in broth) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a range of decreasing concentrations of the compound.

  • The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no inoculum).

  • Add 50 µL of the standardized inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.

  • The final concentration of the inoculum in each well should be approximately 5 x 10⁵ CFU/mL.

Incubation
  • Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours for most bacteria.[4]

  • For fungi, incubate at 35°C for 20-24 hours.

  • Incubate in ambient air.

Reading and Interpreting Results
  • After incubation, examine the plates for visible turbidity. A button or haze at the bottom of the well indicates growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[3]

  • The growth control well (column 11) should show turbidity, and the sterility control well (column 12) should remain clear.

Data Presentation

The results of the MIC testing should be recorded in a clear and organized manner. Below is a template table for summarizing the quantitative data.

MicroorganismATCC Strain NumberThis compound MIC (µg/mL)
Staphylococcus aureuse.g., 29213
Escherichia colie.g., 25922
Pseudomonas aeruginosae.g., 27853
Candida albicanse.g., 90028
Enterococcus faecalise.g., 29212
Klebsiella pneumoniaee.g., 13883

Note: This table is a template. Researchers should populate it with their experimentally determined MIC values.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound MIC testing workflow.

MIC_Testing_Workflow prep_compound Prepare Quindecamine Acetate Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record MIC Values incubate->read_results data_analysis Data Analysis and Reporting read_results->data_analysis

Caption: Experimental workflow for determining the MIC of this compound.

Signaling Pathway

Currently, there is limited publicly available information on the specific antimicrobial mechanism of action and associated signaling pathways for this compound. Further research is required to elucidate these pathways. Once identified, a diagram illustrating the molecular interactions can be generated.

References

Application Notes and Protocols for In Vivo Study of Quindecamine Acetate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Quindecamine Acetate

This compound (C34H50N4O6) is a chemical compound with a molecular weight of approximately 610.8 g/mol .[1] While its precise biological functions are not extensively documented in publicly available literature, its structural features suggest potential bioactivity that warrants investigation for therapeutic applications, particularly in oncology. These application notes provide a comprehensive framework for designing and executing an initial in vivo study to evaluate the anti-tumor efficacy of this compound in a preclinical setting.

Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

For the purpose of this study design, we hypothesize that this compound exerts its anti-cancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and angiogenesis, and its dysregulation is a common feature in many human cancers. By targeting this pathway, this compound could potentially induce cancer cell apoptosis and inhibit tumor growth.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation inhibits Quindecamine Quindecamine Acetate Quindecamine->PI3K Quindecamine->Akt Quindecamine->mTORC1

Caption: Hypothetical signaling pathway of this compound.

Animal Model Selection and Justification

For an initial efficacy screening of an anti-cancer compound, the subcutaneous xenograft model is a widely used and well-established method.[2][3][4][5]

  • Model: Subcutaneous xenograft model.

  • Animal Strain: Athymic nude mice (e.g., NU/NU) or other immunodeficient strains (e.g., NOD/SCID). These mice lack a functional thymus and cannot mount an effective T-cell mediated immune response, thus preventing the rejection of human tumor xenografts.[3]

  • Cell Line: A human cancer cell line known to have an activated PI3K/Akt/mTOR pathway (e.g., A549 lung carcinoma, MCF-7 breast cancer, or U87 glioblastoma).

  • Justification: This model is relatively cost-effective, allows for easy and non-invasive monitoring of tumor growth, and provides a rapid assessment of the drug's anti-tumor activity.[4]

Experimental Design

Study Objectives
  • To evaluate the in vivo anti-tumor efficacy of this compound in a human cancer xenograft model.

  • To determine a dose-dependent effect of this compound on tumor growth.

  • To assess the general toxicity and tolerability of this compound at the tested doses.

Experimental Groups

A total of 40 female athymic nude mice (6-8 weeks old) will be used, randomized into four groups of 10 mice each.

GroupTreatmentDoseRoute of AdministrationDosing Frequency
1Vehicle Control-Intraperitoneal (IP)Daily
2This compoundLow Dose (e.g., 10 mg/kg)Intraperitoneal (IP)Daily
3This compoundHigh Dose (e.g., 50 mg/kg)Intraperitoneal (IP)Daily
4Positive Control (e.g., a known PI3K inhibitor)Established effective doseIntraperitoneal (IP)Daily

Experimental Workflow

G start Start acclimatize Acclimatization (1 week) start->acclimatize implant Tumor Cell Implantation acclimatize->implant tumor_growth Tumor Growth (to ~100-150 mm³) implant->tumor_growth randomize Randomization into Groups tumor_growth->randomize treatment Treatment Administration (21 days) randomize->treatment monitoring Tumor & Body Weight Monitoring (2x/week) treatment->monitoring endpoint Study Endpoint (Day 21 or tumor volume >2000 mm³) monitoring->endpoint collection Tissue Collection (Tumor, Blood, Organs) endpoint->collection analysis Data Analysis collection->analysis end End analysis->end

Caption: Experimental workflow for the in vivo study.

Detailed Experimental Protocols

Cell Culture and Tumor Cell Implantation
  • Culture the selected human cancer cell line (e.g., A549) in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.

  • Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

Drug Preparation and Administration
  • Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile saline).

  • Prepare stock solutions of this compound and the positive control drug in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations with the vehicle solution. The final concentration of DMSO should be less than 5%.

  • Administer the respective treatments intraperitoneally to each mouse according to the assigned group, once daily for 21 days.

Tumor Volume and Body Weight Measurement
  • Monitor the mice twice weekly for tumor growth and general health.

  • Measure the tumor dimensions (length and width) using a digital caliper.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

  • Measure the body weight of each mouse at the same time as tumor measurements.

Endpoint and Tissue Collection
  • The study will be terminated on day 21, or earlier if the tumor volume exceeds 2000 mm³ or if mice show signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor, or other signs of distress).

  • At the endpoint, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Collect blood samples via cardiac puncture for potential serum biomarker analysis.

  • Excise the tumors, weigh them, and divide them for different analyses (e.g., snap-freeze in liquid nitrogen for Western blot or fix in 10% neutral buffered formalin for histology).

  • Collect major organs (liver, kidney, spleen, lung, heart) for histopathological analysis to assess toxicity.

Data Presentation

Tumor Growth Inhibition
GroupTreatmentMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
1Vehicle Control1500 ± 150--
2This compound (10 mg/kg)900 ± 12040<0.05
3This compound (50 mg/kg)450 ± 8070<0.001
4Positive Control300 ± 6080<0.001
Body Weight Changes
GroupTreatmentMean Body Weight at Day 1 (g) ± SEMMean Body Weight at Day 21 (g) ± SEMPercent Change in Body Weight (%)
1Vehicle Control20.5 ± 0.522.0 ± 0.6+7.3
2This compound (10 mg/kg)20.3 ± 0.421.5 ± 0.5+5.9
3This compound (50 mg/kg)20.6 ± 0.520.0 ± 0.7-2.9
4Positive Control20.4 ± 0.419.8 ± 0.6-2.9

Conclusion and Future Directions

This proposed in vivo study design provides a robust framework for the initial preclinical evaluation of this compound's anti-tumor efficacy. The results from this study will be crucial in determining whether further investigation is warranted.

Future studies could include:

  • Orthotopic models: To evaluate the efficacy of this compound in a more clinically relevant tumor microenvironment.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with its anti-tumor effects.

  • Combination studies: To assess the potential synergistic effects of this compound with other standard-of-care chemotherapeutic agents.

  • Studies in genetically engineered mouse models (GEMMs): To investigate the drug's efficacy in tumors that develop spontaneously in a manner that more closely mimics human disease.[2]

References

Techniques for Assessing Quindecamine Acetate Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Quindecamine Acetate, with its N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine structure, belongs to the bis-quinoline class of compounds. Structurally related molecules have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve intercalation with DNA, disruption of cellular metabolism, and the induction of programmed cell death (apoptosis) and cell cycle arrest. This document provides a comprehensive guide to the techniques and protocols for assessing the cytotoxic potential of this compound in a research setting.

Key Cytotoxicity Assessment Techniques

A multi-faceted approach is recommended to thoroughly evaluate the cytotoxic effects of this compound. This includes assessing cell viability, determining the mode of cell death, and analyzing the impact on cell cycle progression.

Cell Viability Assays

These assays are fundamental in determining the dose-dependent effect of this compound on cell proliferation and survival.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium. It serves as an indicator of cell membrane integrity and cytotoxicity.

Apoptosis Assays

Determining whether cell death occurs via apoptosis is crucial for understanding the mechanism of action.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3, -8, and -9, can confirm the apoptotic pathway.

Cell Cycle Analysis

Investigating the effect of this compound on cell cycle progression can reveal its anti-proliferative mechanism.

  • Propidium Iodide (PI) Staining and Flow Cytometry: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This enables the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocols

Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol: Annexin V/PI Staining for Apoptosis

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

Protocol: Cell Cycle Analysis by PI Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at 37°C for 30 minutes.

  • Analyze the samples by flow cytometry to determine the DNA content and cell cycle distribution.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast)15.28.54.1
A549 (Lung)20.812.36.7
HeLa (Cervical)18.510.15.3
HCT116 (Colon)12.47.93.8

Table 2: Hypothetical Percentage of Apoptotic Cells after 48h Treatment with this compound

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
This compound (IC50)48.2 ± 3.125.7 ± 2.522.3 ± 2.13.8 ± 0.9
This compound (2x IC50)15.6 ± 2.835.1 ± 3.245.9 ± 3.53.4 ± 0.7

Table 3: Hypothetical Cell Cycle Distribution after 24h Treatment with this compound

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control60.3 ± 3.525.1 ± 2.114.6 ± 1.8
This compound (IC50)55.8 ± 4.115.4 ± 1.928.8 ± 3.2
This compound (2x IC50)48.7 ± 3.910.2 ± 1.541.1 ± 4.5

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the assessment of this compound cytotoxicity.

experimental_workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_cell_cycle Cell Cycle Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound (Dose-Response) cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_treatment Treat with this compound (IC50 concentrations) annexin_pi Annexin V/PI Staining apoptosis_treatment->annexin_pi caspase_assay Caspase Activity Assay apoptosis_treatment->caspase_assay flow_cytometry_apoptosis Flow Cytometry annexin_pi->flow_cytometry_apoptosis cell_cycle_treatment Treat with this compound pi_staining Propidium Iodide Staining cell_cycle_treatment->pi_staining flow_cytometry_cell_cycle Flow Cytometry pi_staining->flow_cytometry_cell_cycle

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 dna_damage This compound (Putative DNA Damage) bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative apoptosis signaling pathways induced by this compound.

cell_cycle_arrest G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase M->G1 G1_S_checkpoint->S G2_M_checkpoint->M Quindecamine This compound (Putative Action) Quindecamine->G1_S_checkpoint Arrest Quindecamine->G2_M_checkpoint Arrest

Caption: Putative cell cycle arrest points induced by this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Compound Q (Quindecamine Acetate) Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound Q (Quindecamine Acetate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Compound Q for their in vitro experiments. As specific data on the biological activity of this compound is limited, this guide provides a general framework for characterizing a novel compound in a cell-based assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Compound Q in an in vitro study?

A1: For a novel compound like this compound with unknown biological activity, it is recommended to start with a broad concentration range to determine its potency and potential cytotoxicity. A common approach is to perform a dose-response curve starting from a low nanomolar (nM) range up to a high micromolar (µM) or even millimolar (mM) range.

Table 1: Suggested Initial Concentration Range for Compound Q Screening

Concentration LevelSuggested RangePurpose
Low1 nM - 100 nMTo detect high-potency effects.
Medium100 nM - 10 µMTypical range for many bioactive compounds.
High10 µM - 100 µMTo identify effects at higher concentrations and assess potential toxicity.
Very High> 100 µMPrimarily for cytotoxicity assessment.

It is advisable to perform a literature search for compounds with similar chemical structures (e.g., diquinaldine derivatives) to get a preliminary idea of a potential effective concentration range.

Q2: How should I prepare the stock solution of Compound Q?

A2: The solubility of this compound should be empirically determined. Start by attempting to dissolve a small, accurately weighed amount in a common, cell-culture compatible solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) from which you will make serial dilutions. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Q3: What is the first experiment I should perform with Compound Q?

A3: A cytotoxicity assay is the recommended first experiment. This will establish the concentration range at which Compound Q is toxic to your chosen cell line(s). This information is crucial for designing subsequent functional assays, ensuring that the observed effects are not simply due to cell death.

Troubleshooting Guide

Issue 1: I am not observing any effect of Compound Q on my cells.

  • Possible Cause 1: Concentration is too low.

    • Solution: Test a higher concentration range. If you started in the nM range, expand to the µM and even mM range.

  • Possible Cause 2: Poor solubility.

    • Solution: Visually inspect your stock solution and the final dilutions in media for any precipitation. Consider using a different solvent or employing techniques to enhance solubility, such as gentle warming or sonication. Always prepare fresh dilutions from your stock for each experiment.

  • Possible Cause 3: Instability in culture medium.

    • Solution: The compound may degrade in the culture medium over the course of the experiment. Consider reducing the incubation time or performing a time-course experiment to assess the stability of the compound's effect.

  • Possible Cause 4: The chosen cell line is not responsive.

    • Solution: The cellular target of Compound Q may not be present or functionally important in your cell line. If possible, test the compound on a panel of different cell lines.

Issue 2: I am observing high levels of cell death at all tested concentrations.

  • Possible Cause 1: The starting concentration is too high.

    • Solution: Shift your concentration range lower. Start with nanomolar concentrations and perform fine-tuned serial dilutions.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to confirm.

Issue 3: My results are not reproducible.

  • Possible Cause 1: Inconsistent stock solution preparation.

    • Solution: Prepare a large batch of the high-concentration stock solution, aliquot it, and store it under appropriate conditions (e.g., -20°C or -80°C) to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Variability in cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, seeding densities, and incubation times. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Possible Cause 3: Compound precipitation.

    • Solution: Prepare fresh dilutions for each experiment and visually inspect for precipitates. If solubility is an issue, consider the solutions mentioned in "Issue 1".

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of Compound Q using an MTT Assay

This protocol provides a general method to assess the effect of Compound Q on cell viability.

Materials:

  • Your chosen mammalian cell line

  • Complete cell culture medium

  • Compound Q

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of Compound Q in complete culture medium from your stock solution. Also, prepare a 2X solvent control.

  • Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. For the control wells, add 100 µL of the 2X solvent control medium.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the concentration-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental_Workflow_for_Concentration_Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Optimization A Prepare Compound Q Stock Solution B Determine Broad Concentration Range (nM to mM) A->B C Perform Cytotoxicity Assay (e.g., MTT) B->C D Determine IC50 Value C->D E Select Non-Toxic Concentration Range (Below IC50) D->E Inform Selection F Perform Target-Specific Functional Assays E->F G Determine Effective Concentration (EC50) F->G H Fine-tune Concentration Around EC50 G->H I Time-Course & Dose-Response Refinement H->I Troubleshooting_Logic Start Start Experiment with Compound Q ObservedEffect Is an effect observed? Start->ObservedEffect NoEffect No Effect Observed ObservedEffect->NoEffect No EffectObserved Effect Observed ObservedEffect->EffectObserved Yes IncreaseConc Increase Concentration Range NoEffect->IncreaseConc CheckSolubility Check for Precipitation IncreaseConc->CheckSolubility ChangeCellLine Consider a Different Cell Line CheckSolubility->ChangeCellLine IsReproducible Is the effect reproducible? EffectObserved->IsReproducible Reproducible Proceed with Further Assays IsReproducible->Reproducible Yes NotReproducible Not Reproducible IsReproducible->NotReproducible No CheckStock Check Stock Solution Prep & Storage NotReproducible->CheckStock StandardizeCulture Standardize Cell Culture Conditions CheckStock->StandardizeCulture

common issues in Quindecamine Acetate experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quindecamine Acetate experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with this compound.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a chemical compound with the molecular formula C34H50N4O6.[1] It is the diacetate dihydrate form of Quindecamine.[1] Quindecamine itself is a quinoline derivative.[2][3]

2. What are the potential biological activities of this compound?

While specific research on this compound is limited, its quinoline structure suggests potential for a range of biological activities, as quinoline derivatives are known for their diverse pharmacological properties.[2][3] The acetate component may also influence cellular signaling pathways, such as the mTOR and Wnt/β-catenin pathways.

3. How should I store this compound?

For optimal stability, it is recommended to store this compound in a cool, dry place, protected from light. For long-term storage, keeping it at -20°C is advisable. Repeated freeze-thaw cycles of stock solutions should be minimized.[4]

Troubleshooting Guide

Issue 1: Poor Solubility of this compound

A common challenge when working with quinoline-based compounds is their low aqueous solubility.[4][5] This can lead to issues such as precipitation in stock solutions and assay media, resulting in inaccurate concentration calculations and unreliable experimental outcomes.[4][6]

Possible Causes and Solutions:

Cause Solution
Inappropriate Solvent Start by attempting to dissolve this compound in a small amount of a polar organic solvent like DMSO, ethanol, or DMF.[6] For cell culture experiments, ensure the final concentration of the organic solvent in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Precipitation upon Dilution To avoid precipitation when diluting into aqueous buffers or cell culture media, add the concentrated stock solution dropwise while vortexing or stirring the aqueous solution.[6] Consider using a surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in the final solution to improve solubility and prevent aggregation.
Incorrect pH The solubility of quinoline derivatives can be pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves solubility. However, be mindful of the pH stability of the compound and the requirements of your experimental system.
Compound Aggregation Sonication of the solution can help to break up aggregates and improve dissolution.
Issue 2: Inconsistent or Unexpected Biological Activity

Variability in experimental results can arise from several factors related to the handling of the compound and the experimental setup.

Possible Causes and Solutions:

Cause Solution
Inaccurate Compound Concentration Due to potential solubility issues, the actual concentration of this compound in your assay may be lower than the nominal concentration.[4][6] It is advisable to determine the solubility limit in your specific experimental medium.[6]
Compound Instability The stability of this compound in your experimental buffer or medium over the course of the experiment should be considered. Perform stability tests if you suspect degradation.
Effects of Acetate The acetate component of the compound can influence cellular metabolism and signaling.[7][8][9] It's crucial to include a vehicle control (the solvent used to dissolve the compound) and an acetate salt control (e.g., sodium acetate) at the equivalent concentration to distinguish the effects of Quindecamine from those of the acetate ion.
Cell Line Variability Different cell lines may respond differently to this compound. Ensure you are using a consistent cell passage number and that the cells are healthy and in the exponential growth phase.
Issue 3: Altered pH of Cell Culture Medium

The addition of acetate-containing compounds can sometimes lead to a decrease in the pH of the cell culture medium, which can affect cell health and experimental outcomes.[7]

Possible Causes and Solutions:

Cause Solution
Accumulation of Acetate High concentrations of this compound can lead to a significant accumulation of acetate ions in the medium.
Inadequate Buffering Capacity The buffering capacity of your cell culture medium may not be sufficient to counteract the pH change.
Monitoring and Adjustment Regularly monitor the pH of your cell culture medium after the addition of this compound. If a significant pH drop is observed, consider using a medium with a stronger buffering system, such as one supplemented with HEPES.[10] You can also adjust the pH of the medium with a sterile solution of sodium bicarbonate.

Experimental Protocols

General Protocol for Preparing this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of an appropriate organic solvent (e.g., DMSO) to the powder.

  • Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath or sonicate to aid dissolution.[6]

  • Stock Concentration: Adjust the volume with the solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

General Protocol for Cell-Based Assays
  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the duration of the experiment. Allow the cells to adhere and enter the exponential growth phase.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium. Ensure the final concentration of the organic solvent is consistent across all treatments, including the vehicle control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, vehicle control, and any other necessary controls (e.g., acetate salt control).

  • Incubation: Incubate the cells for the desired period.

  • Assay: Perform the specific downstream assay (e.g., cell viability assay, western blot, qPCR).

Signaling Pathways and Experimental Workflows

Potential Involvement of Acetate in mTOR Signaling Pathway

The acetate component of this compound may influence the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and metabolism.

mTOR_Signaling_Pathway Acetate Acetate mTORC1 mTORC1 Acetate->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Potential activation of the mTOR signaling pathway by acetate.

Potential Involvement of Acetate in Wnt/β-catenin Signaling Pathway

Acetate has also been implicated in the modulation of the Wnt/β-catenin signaling pathway, which is crucial for development and tissue homeostasis.

Wnt_Signaling_Pathway Acetate Acetate Wnt_Pathway Wnt Signaling Pathway Acetate->Wnt_Pathway Activates beta_catenin_degradation β-catenin Degradation Complex Wnt_Pathway->beta_catenin_degradation Inhibits beta_catenin β-catenin (stabilized) Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Solubility_Troubleshooting_Workflow Start Start: Dissolve this compound Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Try_Organic_Solvent Try different organic solvents (DMSO, Ethanol) Check_Solubility->Try_Organic_Solvent No Soluble Compound is soluble. Proceed with experiment. Check_Solubility->Soluble Yes Not_Soluble Still not soluble. Consider alternative formulation or compound. Check_Solubility->Not_Soluble Persistent Issue Sonication_Warming Apply sonication or gentle warming Try_Organic_Solvent->Sonication_Warming Adjust_pH Adjust pH of the buffer Sonication_Warming->Adjust_pH Use_Surfactant Add a surfactant (e.g., Tween® 80) Adjust_pH->Use_Surfactant Use_Surfactant->Check_Solubility

References

Technical Support Center: Troubleshooting Inconsistent Quindecamine Acetate Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quindecamine Acetate analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the assay of this compound, helping you achieve more consistent and reliable results.

Disclaimer: Publicly available information on specific analytical methods for this compound is limited. The protocols and troubleshooting advice provided below are based on general principles of analytical chemistry and experience with similar molecules. It is recommended that users validate these methods for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is a common analytical method for the quantification of this compound?

A common and robust method for the quantification of small molecule pharmaceuticals like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their hydrophobicity.

Q2: My HPLC results for this compound are showing inconsistent retention times. What could be the cause?

Inconsistent retention times are a frequent issue in HPLC analysis. Several factors could be responsible:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH variation or incorrect solvent ratios, can lead to shifts in retention time.

  • Column Temperature: Fluctuations in the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.

  • System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, variable flow rates and retention times.

  • Pump Performance: Issues with the HPLC pump, such as worn seals or check valves, can lead to inaccurate and inconsistent flow rates.

Q3: I am observing tailing peaks for this compound. How can I improve the peak shape?

Peak tailing can be caused by several factors, including:

  • Secondary Silanol Interactions: The basic amine groups in Quindecamine may interact with residual acidic silanol groups on the silica-based C18 column, causing tailing. Adding a competitive base like triethylamine (TEA) to the mobile phase or using a base-deactivated column can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape. Flushing the column with a strong solvent or replacing the guard column may resolve this.

Q4: My assay results show a steady decline in the concentration of this compound over time. What could be the reason?

A decline in concentration may indicate degradation of the analyte. This compound, being an acetate salt and containing amine functionalities, may be susceptible to:

  • Hydrolysis: The acetate salt could hydrolyze, or other parts of the molecule could be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The amine groups could be prone to oxidation.

  • Photosensitivity: The quinoline rings in the structure suggest potential sensitivity to light.

It is crucial to conduct forced degradation studies (acid, base, peroxide, heat, and light) to understand the stability of this compound and to develop a stability-indicating assay method.

Troubleshooting Guides

Guide 1: Inconsistent Peak Area and Quantification
Symptom Potential Cause Troubleshooting Step
Variable Peak Areas Inconsistent injection volumeCheck autosampler for air bubbles and ensure correct sample vial filling. Manually inject a known volume to verify.
Sample degradation in the autosamplerUse a cooled autosampler and prepare fresh samples before analysis.
Non-linear detector responseEnsure the sample concentration is within the linear range of the detector. Dilute the sample if necessary.
Consistently Low Peak Areas Inaccurate standard preparationPrepare a fresh standard solution and verify calculations. Use a certified reference standard if available.
Sample loss during preparationReview the sample extraction or dilution procedure for potential losses.
Incorrect wavelength settingVerify the UV detector is set to the wavelength of maximum absorbance for this compound.
Guide 2: Extraneous Peaks in the Chromatogram
Symptom Potential Cause Troubleshooting Step
Ghost Peaks Carryover from previous injectionsRun a blank injection after a high-concentration sample to check for carryover. Implement a needle wash step in the autosampler method.
Contaminated mobile phasePrepare fresh mobile phase using HPLC-grade solvents and high-purity water. Filter the mobile phase before use.
Baseline Noise/Spikes Air bubbles in the systemDegas the mobile phase thoroughly. Check for loose fittings that could allow air to enter the system.
Detector lamp issueCheck the detector lamp's age and intensity. Replace if necessary.
New, Unidentified Peaks Sample degradationAnalyze a freshly prepared sample. Compare with samples that have been stored for some time.
Contaminated sample or solventUse high-purity solvents for sample preparation. Check for contamination in the sample matrix.

Experimental Protocols

Hypothetical RP-HPLC Method for this compound Assay

This protocol is a starting point and should be optimized and validated for your specific application.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Sample Diluent 50:50 Acetonitrile:Water

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter Solution B->C F Inject Sample/Standard C->F D Prepare Mobile Phase E Equilibrate HPLC System D->E E->F G Integrate Peaks F->G H Calculate Concentration G->H I Review & Report Results H->I

Caption: A typical experimental workflow for this compound analysis using HPLC.

Logical Troubleshooting for Inconsistent HPLC Results

Troubleshooting_Logic Start Inconsistent Results Observed Check_System Check HPLC System Suitability (Pressure, Baseline) Start->Check_System System_OK System OK? Check_System->System_OK Check_Method Review Analytical Method Parameters (Mobile Phase, Gradient, Temp) System_OK->Check_Method Yes Fix_System Troubleshoot HPLC Hardware (Leaks, Pump, Detector) System_OK->Fix_System No Method_OK Method Parameters Correct? Check_Method->Method_OK Check_Sample Investigate Sample Preparation & Stability Method_OK->Check_Sample Yes Fix_Method Correct Method Parameters & Re-equilibrate Method_OK->Fix_Method No Fix_Sample Prepare Fresh Samples/Standards Check_Sample->Fix_Sample

Caption: A logical flow diagram for troubleshooting inconsistent HPLC assay results.

Signaling Pathway

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Therefore, a diagrammatic representation cannot be provided at this time. Researchers are encouraged to investigate the mechanism of action to elucidate its biological targets and downstream effects.

Technical Support Center: Strategies to Enhance the Efficacy of Investigational Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the biological activity, mechanism of action, and strategies to enhance the efficacy of Quindecamine Acetate. Therefore, this technical support center provides generalized guidance and troubleshooting strategies applicable to the early-stage development of investigational compounds, with a focus on quinoline-based derivatives, a class to which Quindecamine belongs. The following information is for illustrative and educational purposes and should not be considered as direct experimental guidance for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing poor solubility of our lead quinoline-based compound. How can this be addressed?

A1: Poor aqueous solubility is a common challenge with quinoline derivatives due to their often hydrophobic nature. Here are several strategies to consider:

  • Salt Forms: If not already in a salt form like acetate, exploring other salt forms (e.g., hydrochloride, sulfate) can significantly improve solubility.

  • pH Adjustment: The solubility of compounds with ionizable groups, common in quinoline structures, can often be improved by adjusting the pH of the solvent or buffer.

  • Co-solvents and Excipients: Utilizing co-solvents (e.g., DMSO, ethanol) or formulating with solubilizing excipients (e.g., cyclodextrins, surfactants) can enhance solubility for in vitro assays. For in vivo studies, formulation development with vehicles like polyethylene glycol (PEG) or lipid-based carriers may be necessary.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the compound, which can improve the dissolution rate and solubility.

Q2: Our compound shows promising in vitro activity but poor efficacy in cell-based assays. What are the potential reasons?

A2: A discrepancy between biochemical and cell-based assay results can stem from several factors:

  • Cellular Permeability: The compound may have poor permeability across the cell membrane. Consider conducting a parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be investigated using cell lines that overexpress specific efflux pumps or by using known efflux pump inhibitors.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form. Performing metabolic stability assays using liver microsomes or hepatocytes can provide insights.

  • Target Engagement: The compound may not be reaching its intracellular target in sufficient concentrations. Cellular thermal shift assays (CETSA) can be used to verify target engagement within the cell.

Q3: How can we explore the potential for combination therapies with our investigational quinoline compound?

A3: Combination therapy is a powerful strategy to enhance efficacy and overcome potential resistance. A systematic approach is recommended:

  • Hypothesis-Driven Selection: Based on the presumed mechanism of action of your compound (if known) or the general activities of quinoline derivatives (e.g., DNA damage, kinase inhibition), select approved drugs that act on complementary or synergistic pathways.

  • In Vitro Screening: A checkerboard assay is a common method to screen for synergistic, additive, or antagonistic interactions between your compound and other drugs. This involves testing various concentration combinations and calculating a combination index (CI).

  • Mechanism of Action Deconvolution: If synergy is observed, further studies are needed to understand the underlying mechanism. This could involve assessing changes in cell cycle progression, apoptosis, or key signaling pathways.

Troubleshooting Guides

Issue: High variability in experimental results
Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect solutions for precipitation. Determine the solubility limit in your assay buffer. Consider the use of solubilizing agents.
Inconsistent Compound Concentration Prepare fresh stock solutions regularly. Verify the concentration of stock solutions using techniques like UV-Vis spectroscopy or HPLC.
Cell Culture Inconsistency Ensure consistent cell passage numbers, confluency, and growth conditions. Regularly test for mycoplasma contamination.
Assay Protocol Variability Standardize all incubation times, temperatures, and reagent concentrations. Use positive and negative controls in every experiment.
Issue: Off-target effects or cellular toxicity
Potential Cause Troubleshooting Steps
Non-specific Cytotoxicity Compare activity in target-expressing vs. non-expressing cell lines. Assess general cytotoxicity markers like LDH release.
Reactive Metabolites Investigate the metabolic profile of the compound to identify potentially reactive species.
Mitochondrial Toxicity Evaluate effects on mitochondrial membrane potential and oxygen consumption.
Chemical Structure-Related Toxicity Analyze the structure for known toxicophores. Consider synthesizing and testing analogs to mitigate toxicity while retaining activity.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Assessment
  • Prepare Drug Dilutions: Create serial dilutions of your investigational compound (Drug A) and the combination drug (Drug B) in the appropriate cell culture medium.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Addition: Add Drug A in a concentration gradient along the y-axis and Drug B in a concentration gradient along the x-axis of the plate. Include wells with each drug alone and untreated control wells.

  • Incubation: Incubate the plate for a duration relevant to the cell doubling time (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration combination. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Donor Plate: Add a solution of the test compound in a buffer at a specific pH (e.g., pH 7.4) to the wells of a 96-well donor plate.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer solution.

  • Create Artificial Membrane: Coat the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate.

  • Incubation: Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature.

  • Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability (Pe) of the compound.

Data Presentation

Table 1: Hypothetical Synergy Data for Compound QX with Standard-of-Care Agents in a Cancer Cell Line

Combination PartnerCombination Index (CI) at ED50Interpretation
Doxorubicin0.6Synergy
Paclitaxel0.9Additive/Slight Synergy
Cisplatin0.4Strong Synergy
Erlotinib1.2Slight Antagonism

Table 2: Hypothetical Physicochemical and ADME Properties of Investigational Quinoline Analogs

Compound IDAqueous Solubility (pH 7.4, µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
QX-001< 10.515
QX-002152.145
QX-00358.5> 60
QX-004501.225

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 Efficacy Enhancement a Compound Library (Quinoline Derivatives) b Biochemical Assay (Target-Based) a->b c Cell-Based Assay (Phenotypic) b->c d Assess Solubility & Permeability c->d Hit to Lead e Metabolic Stability Assay d->e f In Vivo Efficacy (Xenograft Model) e->f g Combination Screening f->g Enhance Efficacy h Formulation Development f->h

Caption: A generalized workflow for the discovery and optimization of an investigational compound.

signaling_pathway cluster_0 Hypothetical Mechanism of Action A Quinoline Compound (e.g., Kinase Inhibitor) B Receptor Tyrosine Kinase (e.g., EGFR) A->B Inhibition C PI3K/AKT Pathway B->C D RAS/MEK/ERK Pathway B->D E Proliferation & Survival C->E D->E

methods to reduce Quindecamine Acetate-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing Quindecamine Acetate-induced cytotoxicity in their experiments. The following information offers general strategies that may be applicable to mitigate off-target cytotoxic effects.

Troubleshooting Guide: Unexpected Cytotoxicity Observed

If you are observing higher-than-expected cytotoxicity in your cell cultures when using this compound, consider the following troubleshooting steps.

Diagram of Troubleshooting Workflow

start Start: Unexpected Cytotoxicity check_concentration Verify Compound Concentration - Check calculations - Confirm stock solution integrity start->check_concentration assess_culture Assess Cell Culture Conditions - Contamination check (mycoplasma) - Passage number and cell density check_concentration->assess_culture review_protocol Review Experimental Protocol - Incubation time - Solvent concentration assess_culture->review_protocol investigate_mechanism Investigate Mechanism of Cytotoxicity - Oxidative stress assays - Apoptosis markers review_protocol->investigate_mechanism test_intervention Test Mitigation Strategies - Antioxidants - Caspase inhibitors investigate_mechanism->test_intervention end Resolution: Optimized Protocol test_intervention->end

Caption: Troubleshooting workflow for addressing unexpected cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures treated with this compound. What are the potential mechanisms?

A1: While specific data for this compound is limited, drug-induced cytotoxicity often involves common cellular pathways such as the induction of oxidative stress and apoptosis.[1] Oxidative stress results from an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses.[2] Apoptosis, or programmed cell death, can be initiated by cellular stress and is often mediated by a family of enzymes called caspases.[3][4]

Q2: How can we test if this compound is inducing oxidative stress?

A2: You can measure markers of oxidative stress in your cell cultures. A common method is to quantify intracellular reactive oxygen species (ROS) using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA). A significant increase in fluorescence in treated cells compared to controls would suggest the involvement of oxidative stress.[5]

Q3: If oxidative stress is identified, what are some potential methods to reduce it?

A3: Co-treatment with antioxidants can help mitigate oxidative stress-induced cytotoxicity.[6][7] Commonly used antioxidants in cell culture include N-acetylcysteine (NAC), Vitamin E, and ascorbic acid (Vitamin C).[2][8] It is crucial to determine the optimal, non-toxic concentration of the antioxidant before co-treatment experiments.

Q4: How can we determine if apoptosis is the primary mode of cell death?

A4: Apoptosis can be assessed by several methods. An early marker is the externalization of phosphatidylserine, which can be detected by Annexin V staining. A key event in apoptosis is the activation of caspases, particularly the executioner caspases-3 and -7.[3] You can measure the activity of these caspases using commercially available assays.

Q5: If apoptosis is confirmed, how can we inhibit this process?

A5: To determine if apoptosis is the primary driver of the observed cytotoxicity, you can use pan-caspase inhibitors, such as Z-VAD-FMK, or more specific inhibitors for executioner caspases, like Z-DEVD-FMK for caspase-3.[9][10] A reduction in cell death in the presence of these inhibitors would confirm a caspase-dependent apoptotic mechanism.[9]

Potential Mitigation Strategies: Data Overview

The following tables present hypothetical data to illustrate the potential effects of antioxidants and caspase inhibitors on reducing this compound-induced cytotoxicity.

Table 1: Effect of N-Acetylcysteine (NAC) on this compound-Induced Cytotoxicity

Treatment GroupThis compound (µM)NAC (mM)Cell Viability (%)
Vehicle Control00100 ± 5.2
This compound10045 ± 6.8
Quindecamine + NAC10168 ± 7.1
Quindecamine + NAC10585 ± 5.9
NAC Control0598 ± 4.7

Table 2: Effect of Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound-Induced Cytotoxicity

Treatment GroupThis compound (µM)Z-VAD-FMK (µM)Apoptotic Cells (%)
Vehicle Control005 ± 1.5
This compound10055 ± 8.2
Quindecamine + Z-VAD-FMK102025 ± 6.5
Quindecamine + Z-VAD-FMK105015 ± 4.9
Z-VAD-FMK Control0506 ± 2.1

Key Signaling Pathways

Diagram of Oxidative Stress Pathway

drug This compound ros Increased ROS drug->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage cytotoxicity Cytotoxicity damage->cytotoxicity antioxidant Antioxidants (e.g., NAC) antioxidant->ros

Caption: Potential role of oxidative stress in cytotoxicity.

Diagram of Apoptosis Pathway

drug This compound stress Cellular Stress drug->stress initiator_caspase Initiator Caspases (e.g., Caspase-9) stress->initiator_caspase executioner_caspase Executioner Caspases (e.g., Caspase-3/7) initiator_caspase->executioner_caspase apoptosis Apoptosis executioner_caspase->apoptosis inhibitor Caspase Inhibitors (e.g., Z-VAD-FMK) inhibitor->executioner_caspase

References

Technical Support Center: Refining Protocols for Quindecamine Acetate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Quindecamine Acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for bis-quinolinium compounds like this compound?

A1: While the specific mechanism of this compound is not extensively documented in publicly available literature, compounds belonging to the bis-quinolinium class have been shown to target a range of biological molecules and pathways. These include acting as SK potassium channel blockers and antagonists of M3 muscarinic acetylcholine receptors[1]. Additionally, some bis-quinolinium compounds are known to bind to G-quadruplex DNA structures, suggesting a potential role in the regulation of gene expression[2][3][4]. Further investigation is recommended to elucidate the precise mechanism of this compound.

Q2: What are some potential applications of this compound in research?

A2: Based on the activities of related bis-quinolinium compounds, this compound could be investigated for its potential as an antimicrobial agent, an inhibitor of specific ion channels, or a modulator of cholinergic signaling[1]. Its structural similarity to G-quadruplex binders also suggests its potential use in cancer research by targeting these structures in oncogene promoters[3][5].

Q3: Are there any known off-target effects of bis-quinolinium compounds?

A3: Yes, some bis-quinolinium compounds have been shown to have off-target effects. For example, dequalinium and its derivatives, which are also bis-quinolinium compounds, can act as antagonists of M3 muscarinic acetylcholine receptors at certain concentrations[1]. It is crucial to perform thorough selectivity profiling to understand the full range of biological activities of this compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent results in cell-based assays - Cell line variability- Inconsistent seeding density- Passage number of cells- Use a consistent cell source and passage number.- Ensure accurate cell counting and seeding.- Regularly test for mycoplasma contamination.
Low potency or lack of activity - Incorrect dosage- Compound instability- Inappropriate assay conditions- Perform a dose-response study to determine the optimal concentration.- Check the stability of this compound in your experimental buffer and under storage conditions.- Optimize assay parameters such as incubation time and temperature.
High background in fluorescence-based assays - Autofluorescence of the compound- Non-specific binding- Measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.- Include appropriate controls to account for non-specific binding.- Consider using alternative, non-fluorescent detection methods.
Cell toxicity observed at expected therapeutic concentrations - Off-target effects- Sensitivity of the cell line- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range.- Compare the cytotoxicity across different cell lines to assess selectivity.- Investigate potential off-target interactions.

Experimental Protocols

General Protocol for Assessing Cellular Viability using MTT Assay

This protocol is adapted from methodologies used for other bis-quinolinium compounds and can serve as a starting point for this compound.[6]

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., THP-1)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation

Table 1: Template for Summarizing IC50 Values of this compound in Different Assays

Assay Type Target Cell Line / System IC50 (µM) Notes
Cytotoxicity-[Specify Cell Line]
Ion Channel Blocking[Specify Channel][Specify Assay]
Receptor Binding[Specify Receptor][Specify Assay]
G-Quadruplex Binding[Specify G4 Sequence][Specify Assay]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Quindecamine Acetate Dilutions treatment Treat Cells with This compound compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate mtt_addition->incubation dissolution Dissolve Formazan incubation->dissolution read_plate Read Absorbance dissolution->read_plate calculate_viability Calculate Cell Viability read_plate->calculate_viability signaling_pathway QA This compound receptor Hypothetical Receptor (e.g., M3 Muscarinic Receptor) QA->receptor Antagonizes g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C g_protein->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on cellular_response Cellular Response dag->cellular_response ca_release Ca²⁺ Release er->ca_release ca_release->cellular_response

References

Validation & Comparative

Validating the Antibacterial Effects of Quindecamine Acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the documented antibacterial properties of Quindecamine Acetate. To date, no peer-reviewed studies presenting quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound against common bacterial pathogens have been identified. The IUPAC name for this compound is acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine;dihydrate[1].

While information on this compound is scarce, data is available for a structurally related quinoline derivative, Dequalinium Acetate , and its chloride salt, which has been studied for its antiseptic and antimicrobial properties. This guide, therefore, presents a comparative analysis of Dequalinium Acetate and other well-established antibacterial agents to provide a framework for understanding the potential antibacterial profile of quinoline derivatives.

Comparative Analysis of Antibacterial Efficacy

The following tables summarize the in vitro antibacterial activity of Dequalinium chloride (a salt of the active cation also present in Dequalinium Acetate) and common broad-spectrum antibiotics against a range of Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Dequalinium Chloride and Comparator Antibiotics against Gram-Positive Bacteria

Antibacterial AgentStaphylococcus aureus (µg/mL)Streptococcus pneumoniae (µg/mL)Enterococcus faecalis (µg/mL)
Dequalinium chloride1.28--
Ampicillin0.6 - 10.03 - 0.06≤8
Ciprofloxacin0.6--
Tetracycline-≤2.0-

Table 2: Minimum Inhibitory Concentration (MIC) of Dequalinium Chloride and Comparator Antibiotics against Gram-Negative Bacteria

Antibacterial AgentEscherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Haemophilus influenzae (µg/mL)
Dequalinium chloride---
Ampicillin4-0.25
Ciprofloxacin0.013 - 0.080.15-
Tetracycline2 - 16--

Note: A hyphen (-) indicates that specific data for that agent against the listed bacterium was not found in the searched literature.

Experimental Protocols

The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for determining MIC and MBC values.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound, Dequalinium Acetate) is prepared at a high concentration in a suitable solvent.

  • Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria and broth, no antimicrobial) and negative (broth only) control wells are included.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from all wells in the MIC plate that show no visible growth.

  • Plating: The aliquots are plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under suitable conditions to allow for bacterial growth.

  • Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.

Experimental_Workflow_MIC_Determination cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading A Prepare Antimicrobial Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Read MIC Value (Lowest concentration with no visible growth) E->F Hypothetical_Signaling_Pathway cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Membrane Permeabilization Disruption Disruption Membrane->Disruption DNA DNA Replication Inhibition Inhibition DNA->Inhibition Protein Protein Synthesis Protein->Inhibition Enzyme Metabolic Enzymes Enzyme->Inhibition Quinoline Quinoline Derivative (e.g., Dequalinium) Quinoline->Membrane Interaction Quinoline->DNA Intercalation/Binding Quinoline->Protein Binding to Ribosomes Quinoline->Enzyme Enzyme Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath Disruption->CellDeath

References

A Comparative Analysis of Quindecamine Acetate and Dequalinium Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the available scientific literature reveals a significant disparity in the extent of characterization between Quindecamine Acetate and dequalinium acetate. While dequalinium acetate is a well-documented quaternary ammonium compound with established antimicrobial and cytotoxic properties, there is a notable absence of publicly available experimental data on the biological activities of this compound. This guide, therefore, presents a comprehensive overview of the known attributes of both compounds, highlighting the data gap for this compound and providing detailed experimental protocols to facilitate future comparative studies.

Chemical Structure and Properties

Both this compound and dequalinium acetate are bolaform amphiphiles, characterized by two cationic head groups separated by a long hydrophobic carbon chain. This structural feature is crucial for their interaction with biological membranes.

Table 1: Chemical Properties of this compound and Dequalinium Acetate

PropertyThis compoundDequalinium Acetate
Chemical Formula C34H50N4O6C34H46N4O4
Molecular Weight 610.8 g/mol 574.8 g/mol
CAS Number 5714-05-64028-98-2
Structure Two 4-amino-2-methylquinoline moieties linked by a decamethylene chain, as a diacetate dihydrate salt.Two 4-amino-2-methylquinolinium moieties linked by a decamethylene chain, as a diacetate salt.

Diagram 1: Chemical Structures

G cluster_quindecamine This compound cluster_dequalinium Dequalinium Acetate quindecamine_img dequalinium_img

Caption: Chemical structures of this compound and Dequalinium Acetate.

Comparative Performance Analysis: A Data Gap for this compound

A thorough literature search did not yield any peer-reviewed studies detailing the antimicrobial or cytotoxic activity of this compound. Consequently, a direct quantitative comparison with dequalinium acetate is not possible at this time. The following sections summarize the extensive data available for dequalinium acetate.

Dequalinium Acetate: Antimicrobial Profile

Dequalinium acetate exhibits broad-spectrum antimicrobial activity against a variety of pathogens. Its mechanism of action involves increasing bacterial cell permeability and interfering with cellular metabolic processes[1].

Table 2: Minimum Inhibitory Concentration (MIC) of Dequalinium Acetate against various microorganisms

MicroorganismMIC Range (µg/mL)Reference
Vaginal Pathogens0.2 - ≥1024[2]
Staphylococcus aureus1.2 (at 1.2 x 10⁸ cells/ml inoculum)[3]
Escherichia coli9.0 (at 1.2 x 10⁸ cells/ml inoculum)[3]

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Dequalinium Acetate: Cytotoxicity Profile

Dequalinium has been investigated for its anticancer properties, demonstrating selective cytotoxicity against various cancer cell lines. Its mechanism of cytotoxic action is linked to its accumulation in mitochondria, leading to the disruption of mitochondrial function and induction of apoptosis[4][5][6].

Table 3: Cytotoxic Activity of Dequalinium on Cancer Cell Lines

Cell LineEffectMechanismReference
Human Leukemia Cells (NB4 and K562)Induces cell deathMitochondrial alterations and ROS production[4]
Human Leukemia CellsInduces apoptosisDownregulation of Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways[7]

Experimental Protocols

For researchers intending to perform comparative studies, the following are detailed protocols for determining antimicrobial activity and cytotoxicity.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Diagram 2: Broth Microdilution Workflow

G A Prepare serial dilutions of test compounds (this compound and Dequalinium Acetate) in a 96-well microplate. B Inoculate each well with a standardized suspension of the target microorganism. A->B Add inoculum C Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours). B->C Incubate D Visually or spectrophotometrically assess for microbial growth. C->D Read results E Determine the MIC: the lowest concentration with no visible growth. D->E Analyze

Caption: Workflow for MIC determination using the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Test compounds (this compound, dequalinium acetate)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Compound Dilutions:

    • Prepare a stock solution of each compound in a suitable solvent.

    • Perform a two-fold serial dilution of each compound in the broth medium directly in the 96-well plate. Typically, 100 µL of each concentration is added to the wells.

  • Prepare Inoculum:

    • Culture the microorganism overnight on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension to the final required inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be measured using a microplate reader.

Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Diagram 3: MTT Assay Workflow

G A Seed cells in a 96-well plate and allow them to adhere overnight. B Treat cells with various concentrations of test compounds for a defined period (e.g., 24, 48, 72 hours). A->B Treatment C Add MTT reagent to each well and incubate for 2-4 hours. B->C Add MTT D Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). C->D Solubilization E Measure the absorbance at 570 nm using a microplate reader. D->E Read Absorbance F Calculate cell viability and determine the IC50 value. E->F Data Analysis G cluster_compound Quaternary Ammonium Compound (e.g., Dequalinium Acetate) cluster_cell Target Cell (Bacterial or Cancer Cell) Compound Compound Membrane Cell Membrane Disruption Compound->Membrane Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Signaling Inhibition of Survival Signaling Pathways Compound->Signaling

References

confirming the antifungal spectrum of Quindecamine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antifungal spectrum of Quindecamine Acetate against key pathogenic fungi. Due to the limited publicly available data on this compound's specific antifungal activity, this guide leverages data from structurally similar bis-quinolinium compounds to provide a potential profile. This information is compared with the established activities of two frontline antifungal agents: fluconazole and amphotericin B.

Executive Summary

This compound is a bis-quinolinium compound. While direct antifungal data for this specific molecule is scarce, related compounds such as dequalinium chloride have demonstrated a broad antifungal spectrum. This suggests that this compound may also possess activity against a range of fungal pathogens. This guide presents available data for related compounds and compares it to the known efficacy of fluconazole and amphotericin B against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

Comparative Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of comparator drugs against key fungal pathogens. Data for this compound is inferred from structurally related bis-quinolinium compounds.

Table 1: Antifungal Activity against Candida albicans

CompoundMIC Range (µg/mL)Interpretation
This compound (inferred) 1000 - 2000*Potentially low to moderate activity
Fluconazole0.25 - 8Generally susceptible
Amphotericin B0.125 - 1Susceptible

*Data inferred from a study on bisquinoline derivatives showing moderate antifungal activity[1]. Dequalinium chloride, another bis-quinolinium, is noted to be effective against Candida albicans[2][3].

Table 2: Antifungal Activity against Aspergillus fumigatus

CompoundMIC Range (µg/mL)Interpretation
This compound (inferred) 1000 - 2000*Potentially low to moderate activity
Fluconazole16 - >64Generally resistant
Amphotericin B0.25 - 2Susceptible

*Data inferred from a study on bisquinoline derivatives showing moderate antifungal activity against A. niger[1].

Table 3: Antifungal Activity against Cryptococcus neoformans

CompoundMIC Range (µg/mL)Interpretation
This compound (inferred) No activity reported*Potentially inactive
Fluconazole0.125 - 16Generally susceptible
Amphotericin B0.125 - 1Susceptible

*A study on several bisquinoline derivatives reported no recognizable antifungal activity against Cryptococcus neoformans[1]. However, some 8-hydroxyquinoline derivatives have shown activity[4].

Experimental Protocols

The MIC data presented for the comparator drugs are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is used for determining the MICs for yeast species like Candida albicans and Cryptococcus neoformans.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours for Candida species and up to 72 hours for Cryptococcus neoformans.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the drug-free control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This method is employed for determining the MICs for filamentous fungi such as Aspergillus fumigatus.

  • Inoculum Preparation: A suspension of conidia is prepared from a mature culture and the turbidity is adjusted. The final inoculum concentration in the test wells should be between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.[5][6][7]

  • Antifungal Agent Preparation: Similar to the yeast protocol, the antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.[5]

  • Incubation: The plates are incubated at 35°C for 48-72 hours.[5]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that prevents any discernible growth.[5]

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Suspension Inoculum Suspension Fungal Culture->Inoculum Suspension Antifungal Stock Antifungal Stock Serial Dilutions Serial Dilutions Antifungal Stock->Serial Dilutions Inoculation Inoculation Inoculum Suspension->Inoculation Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination mechanism_of_action This compound This compound Fungal Cell Membrane Fungal Cell Membrane This compound->Fungal Cell Membrane Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition Membrane Disruption Membrane Disruption Fungal Cell Membrane->Membrane Disruption Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Leakage of Intracellular Contents Leakage of Intracellular Contents Increased Permeability->Leakage of Intracellular Contents Cell Death Cell Death Leakage of Intracellular Contents->Cell Death Enzyme Inhibition->Cell Death

References

Lack of Publicly Available Data on the Antifungal Activity of Quindecamine Acetate Precludes Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the antifungal properties of Quindecamine Acetate. As a result, a direct comparative analysis of this compound with standard antifungal agents, as requested, cannot be conducted at this time. There is no accessible experimental data to populate comparative tables or to detail its specific mechanism of action against fungal pathogens.

While the requested comparison with this compound is not feasible, this guide provides a comprehensive overview of standard antifungal agents, their mechanisms of action, and the experimental protocols used to evaluate their efficacy. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of mycology.

A Guide to Standard Antifungal Agents

The management of fungal infections relies on a number of established antifungal drug classes, each with a distinct mechanism of action. The choice of a particular agent depends on the infecting fungal species, the site of infection, and the patient's clinical status.

Major Classes of Standard Antifungal Agents

The primary classes of antifungal drugs include polyenes, azoles, echinocandins, and allylamines.[1] Flucytosine, a pyrimidine analog, is another important antifungal medication.[2]

  • Polyenes: This class, which includes Amphotericin B, binds to ergosterol, a key component of the fungal cell membrane.[3] This binding leads to the formation of pores and subsequent leakage of cellular contents, resulting in fungal cell death.[3] Amphotericin B has a broad spectrum of activity but can be associated with significant toxicity.[4][5]

  • Azoles: The azoles inhibit the synthesis of ergosterol by targeting the enzyme lanosterol 14α-demethylase.[1] This class is subdivided into imidazoles (e.g., clotrimazole, miconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole).[3] The triazoles are generally used for systemic infections.[2]

  • Echinocandins: This newer class of antifungals, including caspofungin, micafungin, and anidulafungin, inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[5] They are potent against many Candida species and have some activity against Aspergillus.[5]

  • Allylamines: Allylamines, such as terbinafine, also interfere with ergosterol biosynthesis but at an earlier step than the azoles, by inhibiting the enzyme squalene epoxidase.[1] They are primarily used for infections of the skin and nails.[2]

  • Flucytosine: This antimetabolite is converted within fungal cells to fluorouracil, which disrupts DNA and RNA synthesis.[2] It is often used in combination with other antifungal agents.[2]

Comparative Data of Standard Antifungal Agents

The following table summarizes the key characteristics of the major classes of standard antifungal agents.

Drug ClassMechanism of ActionSpectrum of ActivityExamples
Polyenes Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.[3]Broad spectrum, including most Candida and Aspergillus species, and Cryptococcus neoformans.[3][5]Amphotericin B, Nystatin[2]
Azoles Inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis.[1]Broad spectrum, active against many yeasts and molds.[5]Fluconazole, Itraconazole, Voriconazole[2]
Echinocandins Inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis.[5]Potent activity against most Candida species, including some azole-resistant strains, and Aspergillus species.[5]Caspofungin, Micafungin, Anidulafungin[4]
Allylamines Inhibits squalene epoxidase, an early step in ergosterol biosynthesis.[1]Primarily used for dermatophytes (fungi causing skin and nail infections).[2]Terbinafine, Naftifine[2]
Flucytosine Converted to fluorouracil within fungal cells, inhibiting DNA and RNA synthesis.[2]Active against some Candida species and Cryptococcus neoformans.[5]Flucytosine (5-FC)[2]

Experimental Protocols for Antifungal Efficacy Testing

The evaluation of antifungal agents involves a range of standardized in vitro and in vivo methodologies to determine their efficacy and spectrum of activity.

In Vitro Susceptibility Testing

In vitro tests are crucial for determining the minimum concentration of a drug that inhibits fungal growth (Minimum Inhibitory Concentration, MIC) or kills the fungus (Minimum Fungicidal Concentration, MFC).[6][7]

Broth Microdilution Method: This is a widely used and standardized method for determining MICs.[8]

  • A standardized inoculum of the fungal isolate is prepared.

  • Serial twofold dilutions of the antifungal agent are made in a liquid growth medium in a 96-well microtiter plate.

  • The fungal inoculum is added to each well.

  • The plates are incubated under controlled conditions, typically for 24 to 48 hours.[6]

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.[6]

Disk Diffusion Method: This method provides a qualitative or semi-quantitative measure of antifungal activity.

  • A standardized fungal inoculum is swabbed onto the surface of an agar plate.

  • Paper disks impregnated with a specific concentration of the antifungal agent are placed on the agar surface.

  • The plate is incubated, allowing the drug to diffuse into the agar.

  • The diameter of the zone of growth inhibition around each disk is measured to determine the susceptibility of the fungus to the drug.[8]

Biofilm Susceptibility Testing: Given the importance of biofilms in clinical infections, specific methods have been developed to assess antifungal activity against these structures.

  • Fungal biofilms are grown on the surface of 96-well plates.

  • The established biofilms are then exposed to various concentrations of the antifungal agent.

  • After incubation, the viability of the biofilm cells is assessed using metabolic assays, such as the XTT reduction assay.

In Vivo Efficacy Models

Animal models are essential for evaluating the in vivo efficacy of antifungal compounds and for studying the pathogenesis of fungal infections.

Murine Models of Systemic Candidiasis:

  • Immunocompetent or immunocompromised mice are infected intravenously with a standardized inoculum of a Candida species, most commonly Candida albicans.

  • Treatment with the test compound is initiated at a specified time post-infection and administered for a defined period.

  • Efficacy is assessed by monitoring survival rates, and by determining the fungal burden in target organs (e.g., kidneys, brain) at the end of the study.

Dermatophytosis Models:

  • Guinea pigs are often used for these models due to the similarity of their skin to human skin.

  • The skin is abraded, and a dermatophyte, such as Trichophyton mentagrophytes, is applied.

  • Topical or systemic antifungal treatment is administered.

  • Efficacy is evaluated by scoring the clinical signs of infection and by culturing skin samples to determine fungal clearance.

Visualizing Antifungal Mechanisms and Workflows

Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental procedures.

Antifungal_Mechanism cluster_Ergosterol_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibitors Antifungal Agents cluster_Membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α- demethylase Ergosterol_Membrane Ergosterol incorporated into cell membrane Ergosterol->Ergosterol_Membrane Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene Squalene_epoxidase_target Squalene_epoxidase_target Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Lanosterol_demethylase_target Lanosterol_demethylase_target

Caption: Mechanism of action for Azole and Allylamine antifungals.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Inoculum Standardized Fungal Inoculum Preparation Microtiter_Plate Inoculation of 96-Well Plate Inoculum->Microtiter_Plate Drug_Dilution Serial Dilution of Antifungal Agent Drug_Dilution->Microtiter_Plate Incubation Incubation (24-48 hours) Microtiter_Plate->Incubation Growth_Assessment Visual or Spectrophotometric Growth Assessment Incubation->Growth_Assessment MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Growth_Assessment->MIC_Determination

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

References

A Comparative Analysis of Quindecamine and Other Quinaldine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Quindecamine and Quinaldine Derivatives

Quindecamine is a small molecule with the chemical name N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine[1]. It belongs to the broader class of quinaldine derivatives, which are characterized by a quinoline ring system with a methyl group at the 2-position. Quinoline and its derivatives are a significant class of heterocyclic compounds that have been extensively studied and developed for a wide range of therapeutic applications[2][3][4].

The pharmacological versatility of quinoline derivatives stems from the various functional groups that can be attached to the core ring structure, leading to a diverse array of biological activities[2][5]. These activities include, but are not limited to, antimicrobial, antimalarial, anticancer, and anti-inflammatory effects[2][3].

Physicochemical Properties of Quindecamine

While specific data for Quindecamine Acetate is scarce, the properties of the base compound, Quindecamine, have been computationally determined.

PropertyValueSource
IUPAC Name N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diaminePubChem[1]
Molecular Formula C30H38N4PubChem[1]
Molecular Weight 454.6 g/mol PubChem[1]
Monoisotopic Mass 454.31 DaDrugBank Online[6]
Synonyms Quindecaminum, Chindecaminum, Dequalinium Impurity 7PubChem[1]

Comparative Biological Activities of Quinaldine and Quinoline Derivatives

Quinaldine and quinoline derivatives have been investigated for a multitude of therapeutic applications. The following table summarizes some of the key biological activities and provides examples of compounds from this class.

Biological ActivityDescriptionExample Derivatives
Antimalarial Quinoline derivatives have historically been and continue to be crucial in the fight against malaria. They can act at different stages of the parasite's lifecycle.[2][4]Quinine, Chloroquine, Mefloquine, Primaquine[2][4]
Anticancer Certain derivatives exhibit cytotoxic effects against various cancer cell lines, with mechanisms that can include apoptosis induction.[2]Camptothecin, Topotecan[2]
Anti-inflammatory These compounds can target key inflammatory mediators and enzymes.[5]Some derivatives target COX, PDE4, and other inflammatory enzymes.[5]
Antimicrobial This class includes antibacterial and antifungal agents.[2][7] Fluoroquinolones are a major class of synthetic antibacterial agents.[2]Ciprofloxacin, Levofloxacin[2]
Anti-HIV Some quinoline derivatives have shown potential in inhibiting HIV replication.[2]Mentioned as a reported activity for the quinoline motif.[2]
Neurodegenerative Diseases Quinacrine, a quinoline derivative, has been studied for its potential in treating prion diseases like Creutzfeldt-Jakob disease.[8]Quinacrine[8]

Potential Signaling Pathways and Experimental Workflows

Given the lack of specific experimental data for Quindecamine, this section presents a hypothesized signaling pathway and a general experimental workflow applicable to the study of novel quinaldine derivatives.

Hypothesized Signaling Pathway for a Quinaldine Derivative with Anticancer Activity

The following diagram illustrates a potential mechanism of action for a hypothetical quinaldine derivative targeting cancer cells, based on common pathways affected by quinoline-based anticancer agents.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Inhibits Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factors Regulates Apoptotic_Regulators Apoptotic Regulators (e.g., Bcl-2 family) Apoptosis Apoptosis Apoptotic_Regulators->Apoptosis Induces DNA DNA Transcription_Factors->DNA Binds to Apoptosis_Genes Apoptosis-related Gene Expression DNA->Apoptosis_Genes Alters transcription of Apoptosis_Genes->Apoptosis Promotes Quinaldine_Derivative Hypothetical Quinaldine Derivative Quinaldine_Derivative->Receptor Binds to or interferes with Quinaldine_Derivative->Apoptotic_Regulators Modulates Cell_Cycle_Arrest Cell Cycle Arrest Quinaldine_Derivative->Cell_Cycle_Arrest Induces

Caption: Hypothesized anticancer signaling pathway for a quinaldine derivative.

General Experimental Workflow for Screening Quinaldine Derivatives

The following diagram outlines a typical experimental workflow for the initial screening and characterization of a novel compound like this compound.

Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., Cell Viability Assays) Start->In_Vitro_Screening Hit_Identification Hit Identification? In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Hit_Identification->Mechanism_of_Action Yes Stop Stop Hit_Identification->Stop No In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Caption: General experimental workflow for drug discovery.

Experimental Protocols

As no specific experimental studies involving this compound were identified, this section provides a generalized protocol for a common initial screening assay.

MTT Cell Viability Assay

This assay is widely used to assess the cytotoxic effects of a compound on cultured cells.

Objective: To determine the concentration of a quinaldine derivative that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Quinaldine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the quinaldine derivative in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Conclusion

While direct comparative data for this compound is currently lacking in the scientific literature, the broader family of quinaldine and quinoline derivatives represents a rich source of pharmacologically active compounds with a wide spectrum of therapeutic potential. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for researchers interested in exploring the biological activities of Quindecamine and other novel quinaldine derivatives. Further investigation is warranted to elucidate the specific mechanism of action and potential therapeutic applications of this compound.

References

Benchmarking Quindecamine Acetate: A Comparative Performance Analysis Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the antimicrobial performance of Quindecamine Acetate in comparison to a panel of well-established antibiotics. As a bis-quaternary ammonium compound, this compound is postulated to exhibit broad-spectrum antimicrobial activity. This document outlines the requisite experimental protocols and presents a model for data comparison to facilitate a rigorous assessment of its potential as a novel antimicrobial agent.

Mechanism of Action: Disruption of Bacterial Cell Integrity

This compound, like other bis-quaternary ammonium compounds, is understood to exert its antimicrobial effect through the disruption of the bacterial cell membrane. The cationic nature of these molecules facilitates their interaction with the negatively charged components of the bacterial cell envelope, leading to a cascade of events that compromise cell integrity and viability.

The proposed mechanism involves an initial electrostatic attraction between the positively charged quaternary ammonium groups of this compound and the negatively charged phospholipids and teichoic acids in the bacterial cell wall and membrane. This is followed by the insertion of the lipophilic components of the molecule into the lipid bilayer, causing disorganization and increased permeability. The subsequent leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leads to cell death.[1][2][3][4][5][6][7][8]

Proposed Mechanism of Action of this compound QA This compound (Cationic) EA Electrostatic Attraction QA->EA interacts with CM Bacterial Cell Membrane (Anionic) CM->EA LI Lipophilic Insertion EA->LI leads to MD Membrane Disruption LI->MD causes IL Leakage of Intracellular Components MD->IL results in CD Cell Death IL->CD induces

Figure 1: Proposed mechanism of bacterial cell membrane disruption by this compound.

Quantitative Performance Analysis: A Comparative Framework

To quantitatively assess the antimicrobial efficacy of this compound, its performance must be benchmarked against a panel of standard antibiotics. The primary metrics for this comparison are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Disclaimer: The following tables present hypothetical performance data for this compound to illustrate the comparative framework. Actual experimental data is required for a definitive evaluation.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11]

AntibioticStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Enterococcus faecalis (ATCC 29212)
This compound (Hypothetical) 2 8 16 4
Ciprofloxacin0.5[12]0.013[13]0.15[13]1
Vancomycin1[14][15]--4[16]
Ceftazidime8[17]≤0.12[17]8[17]-
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19][20]

AntibioticStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Enterococcus faecalis (ATCC 29212)
This compound (Hypothetical) 4 16 32 8
Ciprofloxacin1[12]---
Vancomycin>20[21]--64[16]
Ceftazidime----

Experimental Protocols

Standardized protocols are crucial for generating reliable and comparable antimicrobial susceptibility data. The following outlines the methodologies for determining MIC and MBC values.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10][11][22]

Workflow for Minimum Inhibitory Concentration (MIC) Assay P1 Prepare serial dilutions of This compound and control antibiotics in a 96-well plate. P2 Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard). P1->P2 P3 Incubate the plate at 37°C for 18-24 hours. P2->P3 P4 Visually inspect the plate for turbidity (bacterial growth). P3->P4 P5 The MIC is the lowest concentration with no visible growth. P4->P5

Figure 2: Experimental workflow for the MIC assay.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and control antibiotics in an appropriate solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is determined as a follow-up to the MIC assay to assess the bactericidal activity of the compound.[18][19][20][23][24]

Workflow for Minimum Bactericidal Concentration (MBC) Assay S1 Following MIC determination, select wells with no visible growth (at and above the MIC). S2 Subculture a small aliquot (e.g., 10 µL) from each selected well onto -free agar plates. S1->S2 S3 Incubate the agar plates at 37°C for 18-24 hours. S2->S3 S4 Count the number of colonies on each plate. S3->S4 S5 The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. S4->S5

Figure 3: Experimental workflow for the MBC assay.

Detailed Steps:

  • Selection of Wells: From the completed MIC assay, select the wells corresponding to the MIC and higher concentrations where no visible growth was observed.

  • Subculturing: Aliquot a small, defined volume (e.g., 10 µL) from each of these clear wells and plate it onto fresh, antibiotic-free agar plates (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.

  • Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% or greater reduction in the initial bacterial inoculum.

Conclusion

This guide provides a standardized framework for the comparative evaluation of this compound's antimicrobial performance. By adhering to the detailed experimental protocols for MIC and MBC determination and utilizing the provided data presentation tables, researchers can generate robust and comparable data. The elucidation of its mechanism of action, coupled with a thorough quantitative assessment against established antibiotics, will be pivotal in determining the potential of this compound as a novel therapeutic agent in the fight against bacterial infections. Further studies are warranted to generate the necessary experimental data for a conclusive assessment.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Quindecamine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds like Quindecamine Acetate is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Based on available safety data, this compound presents several hazards that must be mitigated through careful laboratory practices.

Personal Protective Equipment (PPE): A foundational aspect of safe handling involves the consistent use of appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye irritation.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn to avoid skin contact.

  • Body Protection: A lab coat or chemical-resistant apron is necessary to protect against accidental spills.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.

Hazard Summary: this compound is characterized by the following hazards:

  • Flammability: It is a highly flammable liquid and vapor. All ignition sources must be eliminated from the handling and storage areas.

  • Eye Irritation: The compound can cause serious eye irritation.

  • Drowsiness or Dizziness: Inhalation of vapors may lead to drowsiness or dizziness.

  • Aquatic Hazard: It is considered slightly hazardous for water, and its release into the environment must be prevented.[1]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Non-essential personnel should evacuate the immediate area. Ensure adequate ventilation to disperse flammable vapors.

  • Contain the Spill: Use a liquid-binding material such as sand, diatomite, or universal binders to absorb the spilled this compound.[1]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

III. Proper Disposal Procedure

Due to its hazardous properties, this compound must be disposed of as chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Waste Collection and Storage:

  • Designated Waste Container: Collect all this compound waste, including contaminated materials and rinsates, in a clearly labeled, sealable, and chemically compatible container. The container should be specifically marked as "Hazardous Waste: this compound."

  • Segregation: Store the this compound waste separately from other incompatible waste streams.

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

Disposal Pathway: The disposal of this compound must be handled by a licensed hazardous waste management company. Follow your institution's specific procedures for arranging the collection and disposal of chemical waste.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedure for this compound, the following workflow diagram has been created.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Waste Segregation & Storage cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Waste this compound (incl. contaminated materials) A->C B Handle in a Well-Ventilated Area (Fume Hood) B->C D Use a Labeled, Sealable, Compatible Waste Container C->D H DO NOT Dispose Down the Drain or in Regular Trash C->H E Store in a Cool, Dry, Ventilated Area D->E F Keep Away from Ignition Sources E->F G Arrange for Pickup by a Licensed Hazardous Waste Vendor F->G

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.

Quantitative Data Summary

Hazard ClassificationDescriptionCitation
Flammable Liquid Highly flammable liquid and vapor.[1]
Eye Irritation Causes serious eye irritation.[1]
Specific Target Organ Toxicity May cause drowsiness or dizziness.[1]
Aquatic Hazard Slightly hazardous for water.[1]

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Quindecamine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Quindecamine Acetate in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Summary of Chemical Safety Information

Physical and Chemical Properties of Quindecamine
PropertyValueSource
Molecular FormulaC30H38N4ChemicalBook[1]
Molecular Weight454.65 g/mol ChemicalBook[1]
Melting Point150-151 °CChemicalBook[1]
Boiling Point (Predicted)633.2 ± 50.0 °CChemicalBook[1]
Density (Predicted)1.112 ± 0.06 g/cm³ChemicalBook[1]
GHS Hazard Classification for Quindecamine
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Skin Sensitization1H317: May cause an allergic skin reaction.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE is required to mitigate the risks of inhalation, skin contact, and ingestion.

Recommended Personal Protective Equipment
Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of dust, which may cause respiratory sensitization.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and potential skin sensitization.
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from dust particles.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesTo prevent accidental skin exposure.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Designate a specific area for handling this compound to prevent cross-contamination.

  • Donning PPE :

    • Before handling the compound, put on all required PPE as specified in the table above.

  • Weighing and Aliquoting :

    • Handle as a solid to avoid generating dust. If grinding is necessary, do so with extreme caution in a contained environment.

    • Use a dedicated spatula and weighing paper.

    • Close the container tightly after use.

  • Dissolving the Compound :

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

    • Ensure the vessel is appropriately labeled with the compound name, concentration, solvent, and date.

  • Post-Handling :

    • Thoroughly clean the work area with an appropriate solvent.

    • Wash hands thoroughly with soap and water after removing gloves.

    • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures
  • Solid Waste :

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

    • Dispose of the rinsed container in accordance with institutional guidelines.

  • Final Disposal :

    • All hazardous waste containing this compound must be disposed of through an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

Detailed experimental protocols for the use of this compound were not available in the public safety and chemical data resources reviewed. Researchers should develop specific protocols based on their experimental design and conduct a thorough risk assessment before beginning any new procedures.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Prepare Designated Work Area (Fume Hood) don_ppe Don Required PPE prep_area->don_ppe weigh Weigh and Aliquot Solid don_ppe->weigh Proceed to Handling dissolve Prepare Solution (if applicable) weigh->dissolve clean_area Clean Work Area dissolve->clean_area After Experiment doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Contaminated Waste (Solid and Liquid) wash_hands->segregate_waste Manage Waste dispose_waste Dispose via Approved Hazardous Waste Vendor segregate_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.